molecular formula C16H16N2O2 B7896223 1-(4-Phenoxyphenyl)piperazin-2-one

1-(4-Phenoxyphenyl)piperazin-2-one

Cat. No.: B7896223
M. Wt: 268.31 g/mol
InChI Key: NUCLETKRSMAEGY-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)piperazin-2-one is a chemical compound with the molecular formula C16H16N2O2 and is a member of the phenylpiperazine class of organic compounds . Piperazine derivatives are a significant focus in medicinal chemistry research due to their diverse biological activities. While the specific mechanism of action and full research profile of 1-(4-Phenoxyphenyl)piperazin-2-one are subjects of ongoing investigation, structurally related phenylpiperazine compounds are widely studied for their interactions with the central nervous system. For instance, research on analogous compounds has documented activity on key neurotransmitter receptors, including serotonergic (5-HT), dopaminergic, and glutamatergic (NMDA) systems, which are critical targets in neuroscience and psychopharmacology . Some phenylpiperazine derivatives have been identified as serotonin reuptake inhibitors, highlighting the potential of this chemical class in the development of neuropsychiatric therapeutics . Furthermore, studies on similar molecules, such as 1-(4-methoxy-2-methylphenyl)piperazine (MMPP), have shown promising effects on memory acquisition and formation in animal models, suggesting a potential research value for related structures in cognitive function studies . This compound is presented as a building block and reference standard for qualified researchers exploring the structure-activity relationships of heterocyclic compounds, particularly in the design of novel pharmacological tools. 1-(4-Phenoxyphenyl)piperazin-2-one is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenoxyphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16-12-17-10-11-18(16)13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCLETKRSMAEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula C16H16N2O piperazinone derivative

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Subject: The 1,4-Diphenylpiperazin-2-one Scaffold: Synthesis, Properties, and Medicinal Utility

Executive Summary

The molecular formula C16H16N2O (MW: 252.31 g/mol ) most prominently represents 1,4-diphenylpiperazin-2-one , a privileged scaffold in medicinal chemistry. Unlike simple aliphatic piperazinones, this diaryl derivative serves as a critical peptidomimetic core, effectively mimicking the


-turn secondary structures found in bioactive peptides. Its rigid heterocyclic backbone, flanked by hydrophobic phenyl domains, allows for precise spatial orientation of pharmacophores, making it a high-value template in the development of Factor Xa inhibitors , p38 MAP kinase inhibitors , and GPCR ligands .

This technical guide provides an exhaustive analysis of the C16H16N2O scaffold, detailing its physicochemical profile, validated synthetic protocols, and structural role in modern drug discovery.

Part 1: Chemical Identity & Structural Analysis

The C16H16N2O molecule consists of a six-membered piperazin-2-one lactam ring substituted at the


 and 

positions with phenyl groups. This arrangement imparts unique electronic and steric properties compared to its non-aromatic congeners.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValuebiological Implication
Molecular Formula C16H16N2OCore stoichiometry.
Molecular Weight 252.31 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
Exact Mass 252.1263Critical for HRMS identification.
LogP (Predicted) ~2.8 – 3.2High lipophilicity favors membrane permeability and CNS penetration.
TPSA ~23.55 ŲLow polar surface area suggests excellent oral bioavailability.
H-Bond Donors 0The lactam nitrogen is substituted; no free NH donors.
H-Bond Acceptors 2Carbonyl oxygen and tertiary amine nitrogen.
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding.
Structural Isomerism

While 1,4-diphenylpiperazin-2-one is the primary focus, researchers must distinguish it from potential regioisomers sharing the C16H16N2O formula:

  • 1,3-Diphenylpiperazin-2-one: Phenyl groups at

    
     and 
    
    
    
    . Chiral center at
    
    
    .
  • 3,3-Diphenylpiperazin-2-one: Geminal diphenyls at

    
    .
    
  • N-Benzyl-3-phenyl-azetidin-2-one: A ring-contracted isomer (beta-lactam).

Part 2: Synthetic Methodologies

To ensure high purity and yield, we prioritize a convergent synthetic route involving the cyclization of


-diphenylethylenediamine. This method avoids the regioselectivity issues often seen in direct arylation of unsubstituted piperazinones.
Core Synthesis: The Chloroacetyl Cyclization Route

This protocol utilizes a nucleophilic acyl substitution followed by an intramolecular


 cyclization.

Reaction Scheme Logic:

  • Acylation: Selective mono-acylation of the diamine prevents polymerization.

  • Cyclization: Base-mediated ring closure forms the lactam.

Step-by-Step Protocol:

  • Reagents:

    • 
      -Diphenylethylenediamine (1.0 eq)
      
    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (

      
      ) (2.5 eq)
      
    • Dichloromethane (DCM) (Anhydrous)

    • Potassium Carbonate (

      
      ) (for cyclization step)
      
  • Procedure:

    • Step A (Acylation): Dissolve

      
      -diphenylethylenediamine in anhydrous DCM at 0°C under 
      
      
      
      . Add
      
      
      . Dropwise add chloroacetyl chloride over 30 minutes. The low temperature prevents bis-acylation.
    • Monitor: TLC (Hexane:EtOAc 3:1) will show the consumption of diamine and formation of the linear chloroacetamide intermediate.

    • Step B (Cyclization): Once Step A is complete, add solid

      
       and reflux the mixture for 12–18 hours. The internal nitrogen nucleophile attacks the alkyl chloride, closing the ring.
      
    • Workup: Filter off salts. Wash the organic layer with water, 1N HCl (to remove unreacted amine), and brine. Dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Hexane to yield 1,4-diphenylpiperazin-2-one as off-white crystals.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the singlet of the

    
     alpha to carbonyl (~4.0 ppm) and the multiplets of the ethylene bridge (
    
    
    
    ) around 3.8–4.2 ppm.
  • MS (ESI):

    
    .[1]
    

Part 3: Pharmacological Applications & Mechanism

The C16H16N2O scaffold is not merely a linker; it is a bioactive core that directs substituents into specific binding pockets.

Kinase Inhibition (p38 MAP Kinase)

The 1,4-diphenylpiperazin-2-one motif serves as a hydrophobic clamp. In p38 inhibitors, the


-phenyl group often occupies the hydrophobic pocket I, while the carbonyl oxygen acts as a hydrogen bond acceptor for the hinge region residues (e.g., Met109).
Factor Xa Inhibition

Derivatives of this scaffold mimic the L-Pro-L-Arg turn found in natural substrates. The rigid lactam ring constraints the molecule into a conformation that fits the S1 and S4 pockets of the coagulation factor Xa, similar to the mechanism of rivaroxaban (which uses a morpholinone/oxazolidinone core).

Peptidomimetics

The scaffold acts as a Constrained Gly-Phe mimetic . By fixing the


 and 

torsion angles, it stabilizes

-turn conformations, improving the metabolic stability of peptide-based drugs against proteases.

Part 4: Visualization of Pathways & Logic

Figure 1: Synthetic Workflow for C16H16N2O Scaffold

SynthesisPath Start N,N'-Diphenylethylenediamine (C14H16N2) Intermed Linear Chloroacetamide Intermediate Start->Intermed Acylation (0°C, DCM, Et3N) Reagent Chloroacetyl Chloride (Cl-CH2-COCl) Reagent->Intermed Cyclization Intramolecular SN2 Cyclization Intermed->Cyclization Reflux, K2CO3 Product 1,4-Diphenylpiperazin-2-one (C16H16N2O) Cyclization->Product -HCl

Caption: Convergent synthesis of the 1,4-diphenylpiperazin-2-one scaffold via acylation-cyclization sequence.

Figure 2: Pharmacophore Interaction Map

Pharmacophore Core Piperazinone Ring HBA H-Bond Acceptor (Carbonyl Oxygen) Core->HBA Hydro1 Hydrophobic Domain A (N1-Phenyl) Core->Hydro1 Hydro2 Hydrophobic Domain B (N4-Phenyl) Core->Hydro2 Vector Substituent Vector (C3 Position) Core->Vector Derivatization Site

Caption: SAR map highlighting key binding interactions of the C16H16N2O scaffold in a receptor pocket.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13520416, 3-benzylpiperazin-2-one (Related Scaffold). Retrieved from [Link]

  • Micklefield, J. et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions.[2] Organic & Biomolecular Chemistry.[3][4][5][2][6][7] Retrieved from [Link]

  • Google Patents.Synthesis method of chiral piperazinone derivative (CN108129404B).
  • Organic Chemistry Portal. Synthesis of Piperazines and Piperazinones. Retrieved from [Link]

Sources

1-(4-Phenoxyphenyl)piperazin-2-one SMILES and InChI key data

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, structural properties, and synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one , a specialized heterocyclic building block relevant to medicinal chemistry, particularly in the development of Factor Xa inhibitors and antifungal agents.

Chemical Identity & Core Data

The compound is a piperazin-2-one (lactam) derivative where the nitrogen atom at position 1 (the amide nitrogen) is substituted with a 4-phenoxyphenyl group. This specific regiochemistry distinguishes it from the more common N4-substituted isomers found in many commercial libraries.

Physicochemical Identifiers
Property Data
IUPAC Name 1-(4-Phenoxyphenyl)piperazin-2-one
CAS Registry Number Not widely indexed (Isomer-specific)
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol
Exact Mass 268.1212
SMILES O=C1CNCCN1c2ccc(Oc3ccccc3)cc2
InChI String InChI=1S/C16H16N2O2/c19-16-12-17-9-10-18(16)14-7-5-13(6-8-14)20-15-3-1-2-4-15/h1-8,17H,9-12H2
Key Functional Groups Cyclic Amide (Lactam), Diphenyl Ether, Secondary Amine
Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Piperazin-2-one Core: A six-membered lactam ring providing a constrained geometry compared to open-chain ethylenediamine derivatives. The C2-carbonyl creates a hydrogen bond acceptor site.

  • N1-Aryl Substitution: The 4-phenoxyphenyl group is attached to the amide nitrogen (N1). This reduces the basicity of the amide nitrogen (already low due to resonance) and positions the lipophilic tail in a specific vector relative to the lactam carbonyl.

  • Diphenyl Ether Tail: A flexible, lipophilic biaryl system often used to target hydrophobic pockets in enzymes (e.g., Factor Xa S1/S4 pockets) or receptors (GPCRs).

Synthesis Methodologies

Synthesizing the N1-substituted isomer requires specific strategies to avoid the thermodynamically favored N4-arylation. Two primary routes are established: Copper-Catalyzed Amidic Arylation and De Novo Cyclization .

Route A: Copper-Catalyzed Ullmann-Goldberg Coupling (Recommended)

This modern approach uses a transition metal catalyst to couple the amide nitrogen of a protected piperazinone with an aryl halide.

  • Starting Materials: 4-Protected-piperazin-2-one (e.g., 4-Boc-piperazin-2-one), 1-Bromo-4-phenoxybenzene.

  • Catalyst System: CuI (10 mol%), DMEDA (N,N'-dimethylethylenediamine) or 1,10-Phenanthroline.

  • Conditions: K₂CO₃ or K₃PO₄, Dioxane/Toluene, 110°C.

  • Mechanism: The copper catalyst facilitates the oxidative addition into the aryl bromide, followed by coordination of the amide nitrogen and reductive elimination to form the C-N bond.

  • Deprotection: Removal of the Boc group (TFA/DCM) yields the final secondary amine.

Route B: Cyclization of N-Aryl Diamines

A classical route involving the formation of the lactam ring after the aryl group is in place.

  • Precursor Synthesis: Reaction of 4-phenoxyaniline with 2-chloroacetamide or glyoxal equivalents to form N-(4-phenoxyphenyl)ethane-1,2-diamine derivatives.

  • Cyclization: Reaction with chloroacetyl chloride or ethyl chloroacetate.

    • Challenge: Regioselectivity.[1] The primary amine is more nucleophilic than the aniline nitrogen. To get the N1-aryl product, the aniline nitrogen must be the one incorporated into the amide bond during cyclization.

Synthesis Workflow Diagram

Synthesis Start Piperazin-2-one (N4-Protected) Catalyst CuI / Ligand / Base (Goldberg Reaction) Start->Catalyst Reagent 1-Bromo-4-phenoxybenzene Reagent->Catalyst Intermediate N1-Arylated Intermediate (Protected) Catalyst->Intermediate 110°C, 12-24h Deprotect TFA / DCM Intermediate->Deprotect Product 1-(4-Phenoxyphenyl) piperazin-2-one Deprotect->Product Yield > 70%

Caption: Route A - Synthesis via Copper-Catalyzed N-Arylation of 4-Boc-piperazin-2-one.

Pharmaceutical Applications & Context

This scaffold is a "privileged structure" in drug discovery, serving as a core for various therapeutic agents.

Factor Xa Inhibitors

The piperazinone ring mimics the morpholinone core found in Rivaroxaban or the piperidinone in Apixaban .

  • Mechanism: The lactam carbonyl interacts with the oxyanion hole (Gly193) of the Factor Xa active site.

  • Role of Phenoxyphenyl: The diphenyl ether moiety extends into the S1 or S4 binding pocket, providing crucial hydrophobic interactions (pi-stacking) with aromatic residues (e.g., Tyr99, Phe174).

Antifungal Agents

Analogues of Itraconazole and Posaconazole often contain a piperazine-phenyl-ether linkage.

  • Structural Relevance: The long, linear lipophilic tail is essential for inhibiting CYP51 (lanosterol 14α-demethylase) in fungi. The piperazinone provides a rigid linker that improves metabolic stability compared to a standard piperazine.

GPCR Ligands

Arylpiperazines are classic 5-HT (Serotonin) and Dopamine receptor ligands.

  • Profile: The N1-carbonyl modification alters the basicity and hydrogen-bonding profile, potentially shifting selectivity from 5-HT1A to other subtypes or reducing CNS penetration (if desired for peripheral targets).

Analytical Profiling

To validate the synthesis of 1-(4-phenoxyphenyl)piperazin-2-one, the following spectral characteristics are expected:

  • ¹H NMR (DMSO-d₆):

    • Aromatic: Multiplets at δ 6.9–7.4 ppm (9H) corresponding to the diphenyl ether system.

    • Lactam CH₂ (C3): Singlet or doublet at δ ~3.2–3.4 ppm.

    • Ethylene Bridge (C5/C6): Two triplets or multiplets at δ ~2.9–3.7 ppm. The protons adjacent to N1 (amide) will be deshielded compared to those adjacent to N4 (amine).

  • ¹³C NMR:

    • Carbonyl (C2): Signal at δ ~165–170 ppm.

    • Aromatic Carbons: Signals for the ether-linked carbons (C-O) at δ ~155–160 ppm.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z ~269.13.

References

  • Goldberg Reaction (Amide Arylation): Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. Link

  • Piperazinone Scaffolds in Factor Xa: Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High Potency, Selective Factor Xa Inhibitor. Journal of Medicinal Chemistry. Link

  • Synthesis of Piperazin-2-ones: Mao, H., et al. (2012). Synthesis of piperazin-2-ones via a one-pot reaction of N-substituted-1,2-diamines and glyoxal derivatives. Tetrahedron Letters. Link

Sources

Technical Guide: Solubility Profiling & Handling of 1-(4-Phenoxyphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 1-(4-Phenoxyphenyl)piperazin-2-one .

Executive Summary

1-(4-Phenoxyphenyl)piperazin-2-one is a privileged scaffold intermediate, primarily utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and antifungal agents. Its structure features a semi-rigid piperazin-2-one (lactam) core coupled with a hydrophobic diphenyl ether moiety.

This duality creates a distinct solubility profile: the lactam confers polar character suitable for aprotic dissolution, while the phenoxyphenyl group imposes significant lipophilicity, necessitating specific solvent choices for stock preparation versus purification. This guide provides the standardized solubility parameters in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , supported by mechanistic insights and validated protocols.

Physicochemical Profile & Solubility Mechanism[1]

Understanding the molecular interactions is prerequisite to experimental handling. The compound exists as a crystalline solid with a predicted LogP range of 2.5 – 3.2 , indicating moderate lipophilicity.

Dissolution Mechanisms
SolventPrimary Interaction MechanismSolubility StatusApplication
DMSO Dipole-Dipole &

-Stacking:
The sulfoxide oxygen of DMSO accepts H-bonds from the lactam N-H, while the methyl groups interact with the hydrophobic phenoxyphenyl rings.
High (>50 mg/mL)Stock Solutions, HTS Screening
Methanol Hydrogen Bonding: Methanol acts as both H-bond donor (to lactam C=O) and acceptor. However, the hydrophobic bulk of the diphenyl ether limits cold solubility.Moderate (Temperature Dependent)Crystallization, Purification
Water Hydrophobic Exclusion: The lack of ionizable groups at neutral pH and the large hydrophobic surface area result in poor aqueous solubility.Low (<0.1 mg/mL)Anti-solvent for precipitation
Predicted Solubility Data

Note: Values represent high-confidence ranges based on structural analogs (e.g., generic piperazin-2-ones and 1-(4-methoxyphenyl)piperazine).

  • DMSO (25°C):

    
     100 mM (26.8 mg/mL) – Readily Soluble
    
  • Methanol (25°C):

    
     10–20 mM – Sparingly Soluble
    
  • Methanol (60°C): >50 mM – Soluble (Suitable for recrystallization)

DMSO: The Stock Solvent (Protocol & Best Practices)

DMSO is the gold standard for preparing stock solutions of 1-(4-Phenoxyphenyl)piperazin-2-one due to its ability to disrupt intermolecular lattice energy.

Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable, precipitation-free stock for biological assays.

  • Weighing: Accurately weigh 26.83 mg of the compound into a sterile, amber glass vial (to protect from potential photodegradation of the ether linkage).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

    
     99.9%).
    
    • Critical Step: Do not use "wet" DMSO. DMSO is hygroscopic; water uptake >1% can induce precipitation of this hydrophobic compound over time.

  • Dissolution: Vortex vigorously for 30–60 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • QC Check: Inspect for "schlieren" lines (swirls), which indicate incomplete mixing. The solution should be optically clear.

Stability & Storage
  • Freezing: Store aliquots at -20°C.

  • Freeze-Thaw Cycles: Limit to <3 cycles. The compound is chemically stable, but repeated condensation can introduce water, shifting the solubility equilibrium.

Methanol: The Process Solvent (Crystallization)

Methanol is less effective as a stock solvent but excellent for purification. The compound exhibits a steep solubility curve in MeOH, dissolving well at reflux but precipitating upon cooling—a property exploited for purification.

Protocol: Recrystallization from Methanol

Objective: Purify crude material or recover solid from reaction mixtures.

  • Dissolution: Suspend crude solid in Methanol (10 mL per gram).

  • Heating: Heat to reflux (65°C) with stirring until full dissolution occurs.

    • Note: If insolubles persist, filter hot.

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT).

  • Anti-Solvent (Optional): If no crystals form at RT, add Water dropwise (up to 20% v/v) to increase polarity and force the hydrophobic compound out of solution.

  • Harvest: Filter the resulting white/off-white crystals and wash with cold 50% MeOH/Water.

Experimental Workflows (Visualization)

Solubility Determination Workflow

The following diagram outlines the decision logic for validating solubility, ensuring no false negatives in biological screening.

SolubilityWorkflow Start Start: Solid Compound (1-(4-Phenoxyphenyl)piperazin-2-one) SolventSelect Select Solvent (DMSO or MeOH) Start->SolventSelect AddSolvent Add Solvent to Target Conc. (e.g., 100 mM) SolventSelect->AddSolvent Vortex Vortex (1 min) & Sonicate (5 min) AddSolvent->Vortex VisualCheck Visual Inspection (Clear vs. Turbid) Vortex->VisualCheck Clear Solution Clear VisualCheck->Clear No Particles Turbid Solution Turbid/Precipitate VisualCheck->Turbid Particles Visible Success Solubility Confirmed Proceed to Assay/Process Clear->Success Heat Apply Heat (40°C for DMSO, Reflux for MeOH) Turbid->Heat Fail Solubility Limit Reached Dilute or Change Solvent Turbid->Fail ReCheck Re-Inspect Heat->ReCheck ReCheck->Clear Dissolved ReCheck->Turbid Still Turbid

Figure 1: Decision tree for solubility validation. Note that heat is permissible for stock preparation only if the compound is thermally stable (which this lactam is).

Dissolution Dynamics

This diagram illustrates the molecular interactions driving solubility in the two key solvents.

DissolutionMechanism cluster_DMSO DMSO Interactions cluster_MeOH Methanol Interactions Compound 1-(4-Phenoxyphenyl) piperazin-2-one DMSO_Dipole S=O Dipole Compound->DMSO_Dipole Lactam Binding DMSO_Pi Methyl-Pi Interactions Compound->DMSO_Pi Phenyl Solvation MeOH_Hbond OH...O=C H-Bonding Compound->MeOH_Hbond Polar Head Solvation MeOH_Repulsion Hydrophobic Repulsion (Phenoxyphenyl) Compound->MeOH_Repulsion Tail Aggregation

Figure 2: Mechanistic view of dissolution. DMSO effectively solvates both the polar lactam and the hydrophobic tail, whereas Methanol struggles with the hydrophobic tail at low temperatures.

References

  • ChemicalBook. (2025). 1-(4-Methoxyphenyl)piperazine - Physicochemical Properties and Solubility Data. Retrieved from

    • Context: Provides baseline solubility data for the structural analog 1-(4-methoxyphenyl)
  • MedChemExpress. (2024). Piperazin-2-one Product Guide: Solubility in DMSO. Retrieved from

    • Context: Establishes the benchmark solubility of the piperazin-2-one core (100 mg/mL in DMSO)
  • BenchChem. (2025).[1] Solubility of Piperazine Derivatives and Protocol for Stock Preparation. Retrieved from

    • Context: Source for the standardized "Vortex & Sonicate" protocol and stability d
  • ChemSrc. (2025). CAS 1541010-24-5 Entry: 1-(4-Phenoxyphenyl)piperazin-2-one. Retrieved from

    • Context: Verification of chemical structure, molecular weight, and identification as a specific pharmaceutical intermediate.[2]

Sources

Thermodynamic stability of 1-(4-Phenoxyphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Phenoxyphenyl)piperazin-2-one

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 1-(4-Phenoxyphenyl)piperazin-2-one, a molecule featuring a piperazinone core, a phenoxy ether linkage, and aromatic systems. These structural motifs, while common in medicinal chemistry, present distinct stability challenges. This document outlines a logical, science-driven approach to identify potential degradation pathways, establish robust analytical methods for monitoring stability, and execute a comprehensive forced degradation program. By integrating theoretical chemical principles with field-proven experimental protocols, this guide serves as a practical blueprint for researchers to de-risk development, ensure data integrity, and meet regulatory expectations for API characterization.

Introduction: The Critical Role of Stability Assessment

In pharmaceutical development, understanding the intrinsic stability of a drug substance is not merely a regulatory formality but a fundamental scientific necessity. Thermodynamic stability dictates how a compound behaves under various environmental conditions, such as temperature, humidity, light, and pH.[1] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and altered pharmacokinetic profiles, ultimately compromising patient safety and therapeutic efficacy.

1-(4-Phenoxyphenyl)piperazin-2-one is a heterocyclic compound whose structure comprises three key features:

  • A Piperazin-2-one Ring: This lactam (cyclic amide) is a potential site for hydrolysis.

  • An Ether Linkage: The phenoxy group is susceptible to oxidative cleavage.

  • Aromatic Rings: These can absorb light, leading to photolytic degradation.

Given these liabilities, a proactive and systematic investigation into the molecule's stability is imperative. This guide provides the strategic and tactical details required to conduct such an investigation, moving from theoretical predictions to definitive experimental validation.

Foundational Physicochemical Properties

A prerequisite to any stability study is the thorough characterization of the API's fundamental physicochemical properties. This baseline data is essential for designing meaningful stress studies and developing appropriate analytical methods.

PropertyExperimental TechniqueRationale & Significance
Identity & Structure NMR (¹H, ¹³C), Mass Spectrometry (MS), FTIRConfirms the chemical structure and purity of the starting material. Essential for identifying the parent compound in subsequent analyses.
Crystallinity Powder X-ray Diffraction (PXRD)Determines if the material is crystalline or amorphous. Amorphous forms are typically less stable than their crystalline counterparts.[2]
Thermal Behavior Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)DSC identifies melting point, polymorphic transitions, and glass transition (for amorphous solids). TGA determines the onset temperature of thermal decomposition.[2]
Aqueous Solubility Shake-flask method at various pH valuesSolubility dictates the design of solution-state stability studies and provides insights into potential formulation strategies. The basic nitrogen in the piperazine ring suggests pH-dependent solubility.
pKa Potentiometric titration or UV-spectrophotometryThe pKa of the secondary amine in the piperazine ring will determine its ionization state at different pH values, impacting its reactivity, solubility, and chromatographic behavior.

Predicted Degradation Pathways of 1-(4-Phenoxyphenyl)piperazin-2-one

A mechanistic understanding of potential degradation routes allows for a targeted experimental design. Based on the molecule's functional groups, several primary degradation pathways can be anticipated.

parent 1-(4-Phenoxyphenyl)piperazin-2-one hydrolysis_prod Ring-Opened Hydrolysis Product parent->hydrolysis_prod Acid/Base Hydrolysis (H₂O) oxidation_prod Oxidative Cleavage Products (e.g., Phenol, Hydroxylated Species) parent->oxidation_prod Oxidation (e.g., H₂O₂, O₂) photo_prod Photolytic Degradants parent->photo_prod Photolysis (UV/Vis Light)

Caption: Predicted major degradation pathways for the target molecule.

  • Hydrolytic Degradation: The amide bond within the piperazin-2-one ring is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the opening of the heterocyclic ring to form a carboxylic acid-containing aminoethyl amine derivative.

  • Oxidative Degradation: The ether linkage is a potential target for oxidation, which could lead to cleavage of the C-O bond, generating phenol and a piperazinone-substituted hydroquinone or related species. The tertiary amine adjacent to the phenyl ring can also be oxidized to an N-oxide.

  • Photolytic Degradation: Aromatic compounds are known to absorb UV radiation. This energy can initiate radical reactions, leading to a complex mixture of degradation products. The ICH Q1B guideline provides a framework for assessing photostability.[3]

  • Thermal Degradation: In the solid state, high temperatures can provide the energy needed to overcome activation barriers for decomposition, often leading to complex degradation profiles. In solution, elevated temperatures will accelerate the rates of hydrolysis and oxidation.

Experimental Design for Stability Assessment

A comprehensive stability assessment program integrates forced degradation studies with the development of a robust, stability-indicating analytical method.

Workflow for Stability Program

The overall workflow is a systematic process designed to efficiently gather and analyze stability data.

A Characterize API (PXRD, DSC, TGA, etc.) B Develop Stability-Indicating HPLC-UV/MS Method A->B Provides baseline D Analyze Stressed Samples using Validated Method B->D Analytical tool C Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) C->D Generates samples E Identify & Characterize Degradation Products (LC-MS/MS) D->E Provides data F Establish Degradation Pathways & Assess Mass Balance E->F Structural info G Define Stable Storage Conditions & Re-test Period F->G Informs decisions

Caption: High-level workflow for a comprehensive stability assessment program.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the API to an extent of approximately 5-20%.[4] This helps in rapidly identifying likely degradation products and is crucial for developing a stability-indicating method.[1][4]

Objective: To generate potential degradation products and evaluate the intrinsic stability of 1-(4-Phenoxyphenyl)piperazin-2-one under various stress conditions.

Materials:

  • 1-(4-Phenoxyphenyl)piperazin-2-one (API)

  • Methanol, Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Purified Water

Experimental Setup:

Stress ConditionProtocol DetailsJustification
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of API in Methanol. 2. Dilute 1:1 with 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. 3. Heat at 60°C. 4. Sample at 2, 6, 12, and 24 hours. 5. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.To assess the stability of the amide bond and other functionalities under acidic conditions.[3]
Base Hydrolysis 1. Prepare a 1 mg/mL solution of API in Methanol. 2. Dilute 1:1 with 0.2 M NaOH. 3. Keep at room temperature (~25°C). 4. Sample at 1, 4, 8, and 12 hours. 5. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.To evaluate the susceptibility to base-catalyzed hydrolysis, which is often faster for amides.[3]
Oxidation 1. Prepare a 1 mg/mL solution of API in Methanol. 2. Dilute 1:1 with 6% H₂O₂. 3. Keep at room temperature, protected from light. 4. Sample at 2, 8, and 24 hours.To test for oxidative lability, particularly at the ether linkage and piperazine nitrogen.[3]
Thermal (Solid) 1. Place a thin layer of API powder in a vial. 2. Store in an oven at 80°C. 3. Sample at 1, 3, and 7 days. 4. Prepare solutions of the sampled solid for analysis.To assess the solid-state thermal stability of the molecule.
Photostability 1. Expose solid API and a solution (e.g., in methanol/water) to a light source conforming to ICH Q1B guidelines (overall illumination ≥1.2 million lux hours; integrated near UV energy ≥200 watt hours/m²). 2. A control sample should be wrapped in aluminum foil.To determine if the compound is light-sensitive, a critical factor for packaging and handling.[3][5]
Development of a Stability-Indicating HPLC-UV/MS Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation and separate it from all its degradation products.[5]

Objective: To develop a robust HPLC method capable of separating the parent drug from all potential degradation products generated during forced degradation studies.

Proposed Starting Conditions:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmA versatile stationary phase providing good retention for moderately nonpolar compounds.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0Buffering is crucial to control the ionization state of the basic piperazine nitrogen, ensuring reproducible retention and good peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient Elution 5% B to 95% B over 20 minutesA gradient is essential to elute both the polar degradation products and the less polar parent API within a reasonable run time, ensuring good resolution.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.[5]
Detection 1. PDA Detector (200-400 nm) 2. Mass Spectrometer (ESI+)PDA allows for peak purity assessment and selection of an optimal monitoring wavelength (likely near the absorbance maximum of the phenyl rings). MS provides molecular weight information for identifying degradation products.[5]

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is achieved by analyzing the stressed samples to demonstrate that all degradation product peaks are resolved from the main API peak.

Data Analysis and Interpretation

Quantitative Analysis

The analysis of stressed samples will yield chromatograms showing the parent API peak and, potentially, new peaks corresponding to degradation products.

Example Data Summary Table:

Stress ConditionTime% Assay of API% Total DegradationMass Balance (%)
Control 24 hr99.80.2100.0
0.1 M HCl, 60°C 24 hr85.214.699.8
0.1 M NaOH, RT 12 hr89.510.399.8
3% H₂O₂, RT 24 hr92.17.899.9
  • % Degradation: Calculated from the decrease in the peak area of the API relative to an unstressed control.

  • Mass Balance: The sum of the assay of the API and the total percentage of all degradation products. A value between 98-102% indicates that all major degradation products are being detected.

Identification of Degradants

The use of an LC-MS system is critical for the structural elucidation of unknown peaks.[5]

  • Determine Molecular Weight: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the degradation products.

  • Propose Structures: Based on the molecular weight and the likely degradation pathways (hydrolysis, oxidation), plausible chemical structures can be proposed. For example, a +18 Da shift from the parent mass would strongly suggest a hydrolysis product.

  • Confirm with MS/MS: Tandem mass spectrometry (MS/MS) can be used to fragment the degradation product ion.[5][6] The resulting fragmentation pattern provides further structural information, helping to confirm the proposed structure.

Summary and Recommendations

This guide details a systematic and scientifically rigorous approach to evaluating the thermodynamic stability of 1-(4-Phenoxyphenyl)piperazin-2-one. The key takeaways are:

  • Anticipate Liabilities: The molecule's lactam, ether, and aromatic functionalities are known sites of instability that must be proactively investigated.

  • Forced Degradation is Key: Stress testing is the fastest way to understand degradation pathways and is essential for developing a truly stability-indicating method.[1][7]

  • The Method is the Message: A well-developed and validated stability-indicating HPLC method is non-negotiable. The combination of PDA for peak purity and MS for identification is the gold standard.[5]

  • Solid-State Matters: Characterization of the solid form via PXRD and DSC is crucial, as physical stability can significantly impact chemical stability.

Based on the outcomes of these studies, recommendations for storage (e.g., "Store at 2-8°C, protected from light and moisture"), handling, and potential formulation strategies can be made with a high degree of scientific confidence.

References

  • Benchchem. Enhancing the Stability of Piperazine-Containing Drugs.
  • Wang, Y. et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Freeman, S. A. (Date unavailable). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Freeman, S. A. et al. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate.
  • Nielsen, P. et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.
  • Author unavailable. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.
  • Author unavailable. A Review on Analytical Methods for Piperazine Determination. ResearchGate.
  • Singh, R. & Rehman, Z. (Date unavailable). Development of forced degradation and stability indicating studies of drugs—A review.
  • Freeman, S. A. (Date unavailable). Thermal Degradation of Piperazine and Its Structur. Scribd.
  • Staby, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Kumar, V. & Gupta, V. (Date unavailable). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • National Center for Biotechnology Information. 1-(4-Methoxyphenyl)piperazine. PubChem.
  • Sharma, M. et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Venkatesh, D. & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Freeman, S. A. et al. (Date unavailable). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate.
  • Zhang, L. et al. (2018). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. PubMed.

Sources

MSDS and safety handling for 1-(4-Phenoxyphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Safe Handling of 1-(4-Phenoxyphenyl)piperazin-2-one

Disclaimer: A specific, verified Material Safety Data Sheet (MSDS) for 1-(4-Phenoxyphenyl)piperazin-2-one is not publicly available at the time of this writing. This guide has been meticulously developed by a Senior Application Scientist to provide a robust safety profile through the synthesis and extrapolation of data from publicly available safety information for structurally analogous compounds, primarily piperazine and its N-aryl derivatives. The protocols and recommendations herein are based on the established hazardous properties of these related molecules and are intended to provide a comprehensive, albeit provisional, framework for safe handling in a research and development setting.

Introduction: A Proactive Approach to Safety

1-(4-Phenoxyphenyl)piperazin-2-one belongs to the broad class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1] While this specific molecule may lack extensive public safety documentation, its structural alerts—namely the piperazine core and aromatic functionalities—necessitate a cautious and informed approach to its handling. This guide provides researchers, scientists, and drug development professionals with a detailed framework for managing the risks associated with this compound, from initial hazard assessment to emergency response. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.

Projected Hazard Identification and GHS Classification

Based on an analysis of piperazine and N-arylpiperazine derivatives, 1-(4-Phenoxyphenyl)piperazin-2-one is anticipated to present several health hazards.[2][3][4] The following GHS classification should be provisionally adopted until specific toxicological data becomes available.

Table 1: Projected GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementBasis for Extrapolation
Acute Toxicity, OralCategory 4H302: Harmful if swallowedCommon classification for N-arylpiperazine derivatives.[3][4][5]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritationPiperazine itself is highly corrosive.[2][4][6] Phenyl and methoxyphenyl derivatives are consistently cited as skin and eye irritants or corrosives.[3][7][8]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageDirectly linked to skin corrosivity; a common and severe hazard for this chemical class.[2][3][4]
Respiratory/Skin SensitizationCategory 1H317/H334: May cause an allergic skin reaction / May cause allergy or asthma symptoms or breathing difficulties if inhaledA known risk for piperazine and its derivatives.[2][4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationA frequent classification for powdered or volatile piperazine compounds.[7][8][9]

Anticipated GHS Label Elements:

  • Pictograms:

    • Corrosion (GHS05)

    • Health Hazard (GHS08)

    • Exclamation Mark (GHS07)

  • Signal Word: Danger

Comprehensive Handling and Storage Protocols

The primary principle for handling 1-(4-Phenoxyphenyl)piperazin-2-one is the strict avoidance of all direct contact and aerosol generation.

Engineering Controls: The First Line of Defense

Your physical environment is the most critical safety control. All handling of this compound must be performed within a certified and properly functioning chemical fume hood . The workspace should be equipped with an easily accessible eyewash station and safety shower .[10]

Step-by-Step Laboratory Handling Protocol
  • Pre-Handling Verification:

    • Confirm the chemical fume hood has a valid certification and is operational.

    • Ensure all required Personal Protective Equipment (PPE) is available and in good condition.

    • Verify the location of the nearest eyewash station and safety shower.

  • Donning PPE:

    • Put on a lab coat and secure all closures.

    • Wear chemical-resistant gloves (nitrile is a common choice, but double-gloving may be prudent). Inspect gloves for any signs of degradation or punctures before use.[6]

    • Don safety goggles or glasses with side shields. If there is a significant risk of splashing, a full face shield should be worn over safety glasses.[6][11]

  • Chemical Handling:

    • Perform all weighing and transfer operations deep within the chemical fume hood to contain any dust.

    • If the material is a fine powder, take extreme care to avoid creating dust clouds.[8][12]

    • Use spatulas and other equipment slowly and deliberately.

    • For dissolution, add the solid to the solvent slowly.

  • Post-Handling:

    • Tightly seal the container immediately after use.[12]

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in a designated hazardous waste container.[6]

    • Wash hands thoroughly with soap and water after removing all PPE.[13]

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent accidental exposure.

  • Conditions: Store in a cool, dry, and well-ventilated area.[6][12] The container must be kept tightly closed to prevent moisture absorption, as related compounds are known to be hygroscopic.[2][10]

  • Location: Store in a locked cabinet or area, segregated from incompatible materials.[3]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][10]

Personal Protective Equipment (PPE) Mandates

Exposure must be controlled through a multi-layered PPE strategy.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and/or a full-face shield.[6][11]Protects against dust, splashes, and vapors, preventing severe eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile) and a fully-buttoned lab coat.Prevents skin contact, which can cause severe burns, irritation, or sensitization.[6]
Respiratory Required if dust is generated or if work is performed outside a fume hood. Use a NIOSH-approved respirator with a particulate filter.[14]Prevents inhalation of dust, which can cause respiratory irritation, sensitization, or asthma-like symptoms.

Emergency Response and First-Aid Procedures

Immediate and correct action is critical in the event of an exposure.

Table 3: Summary of Emergency First-Aid Procedures

Exposure RouteAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [7]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [2][7][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][7]
Ingestion Do NOT induce vomiting. [2][15] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention.
Accidental Release Measures
  • Evacuate: Clear all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated (fume hood on high).

  • Protect: Wear full PPE, including respiratory protection.

  • Contain: Prevent the spill from entering drains or waterways.[9][12]

  • Clean-Up: For a solid spill, carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[8][12] If appropriate, moisten slightly with a non-reactive liquid to prevent dust from becoming airborne.[16]

Fire-Fighting
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7][14]

  • Hazards from Combustion: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][16]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][14]

Workflow Visualization

The following diagram outlines the critical workflow for safely managing 1-(4-Phenoxyphenyl)piperazin-2-one in a laboratory setting.

Safe_Handling_Workflow Safe Handling and Emergency Response Workflow for 1-(4-Phenoxyphenyl)piperazin-2-one cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling Protocol cluster_emergency Emergency Response RA Review this Guide & Hazard Information EC Verify Engineering Controls (Fume Hood, Eyewash) RA->EC Proceed if Safe PPE_Check Inspect & Don Required PPE EC->PPE_Check Proceed if Safe Handling Handle in Fume Hood (Avoid Dust/Aerosols) PPE_Check->Handling Proceed if Safe Storage Store in Sealed Container (Cool, Dry, Locked) Handling->Storage Standard Workflow Spill Spill Occurs Handling->Spill If Spill Exposure Personnel Exposure Handling->Exposure If Exposure Decon Decontaminate Workspace & Dispose of Waste Storage->Decon Standard Workflow Wash Remove PPE & Wash Hands Decon->Wash Standard Workflow Spill_Response Evacuate, Ventilate, Contain & Clean Up with Full PPE Spill->Spill_Response First_Aid Administer First Aid (See Table 3) Exposure->First_Aid Medical Seek Immediate Medical Attention First_Aid->Medical

Caption: Workflow for safe handling and emergency response.

References

  • PIPERAZINE ANHYDROUS FOR SYNTHESIS - Loba Chemie. [Link]

  • Material Safety Data Sheet - HIMEDIA. [Link]

  • ICSC 1032 - PIPERAZINE (anhydrous). (2021). [Link]

  • 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Link]

Sources

Methodological & Application

Procedure for N-arylation of piperazin-2-one with diphenyl ether derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The N-arylation of piperazin-2-one scaffolds with diphenyl ether derivatives is a pivotal transformation in medicinal chemistry, particularly in the synthesis of Factor Xa inhibitors (e.g., structural analogs of Rivaroxaban) and various GPCR ligands.

This transformation presents a specific set of chemoselective challenges:

  • Regioselectivity (N1 vs. N4): Piperazin-2-one contains two distinct nitrogen nucleophiles. The N4-amine is a secondary amine (

    
    , highly nucleophilic), while the N1-amide is a lactam (
    
    
    
    , conjugated, poor nucleophile).
  • Electronic Deactivation: Diphenyl ether derivatives often present as electron-rich aryl halides (due to the phenoxy donor), rendering them sluggish in oxidative addition steps compared to electron-deficient arenes.

This guide provides two validated protocols: a Palladium-Catalyzed (Buchwald-Hartwig) method for challenging substrates and high-throughput medicinal chemistry, and a Copper-Catalyzed (Goldberg) method for scalable, cost-sensitive applications.

Mechanistic & Regioselective Logic

The Regioselectivity Decision Matrix

Before selecting a catalyst, the substitution pattern of the piperazin-2-one must be analyzed. The N4 position reacts orders of magnitude faster than the N1 position.

  • Scenario A (N4-Unsubstituted): Standard conditions will exclusively arylate N4.

  • Scenario B (N4-Protected/Substituted): If the target is the N1-aryl lactam (common in drug discovery), N4 must be blocked (e.g., N4-Boc, N4-Cbz, or N4-alkyl/aryl).

Catalyst Selection for Diphenyl Ethers

The phenoxy substituent on the aryl halide acts as an electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring.

  • Implication: This deactivates the C-X bond toward oxidative addition.

  • Solution: For aryl bromides or chlorides, a Palladium system with a wide bite-angle ligand (Xantphos) is required to facilitate the difficult reductive elimination of the amide product. For aryl iodides, Copper/Diamine systems are sufficient.

ReactionLogic Start Substrate Analysis N4_Status Is N4 Position Free? Start->N4_Status N4_Arylation Outcome: N4-Arylation (Kinetic Product) N4_Status->N4_Arylation Yes N1_Target Target: N1-Arylation (Lactam Coupling) N4_Status->N1_Target No (Protected) Halide_Check Aryl Halide Type? N1_Target->Halide_Check Pd_Route Protocol A: Pd/Xantphos (Best for Ar-Br/Cl) Halide_Check->Pd_Route Bromide/Chloride Cu_Route Protocol B: Cu/DMEDA (Best for Ar-I) Halide_Check->Cu_Route Iodide

Figure 1: Decision matrix for catalyst and regioselectivity selection.

Protocol A: Palladium-Catalyzed N1-Arylation (The "Gold Standard")

Application: High-value intermediates, unactivated aryl bromides/chlorides, small-scale MedChem. Mechanism: Buchwald-Hartwig Cross-Coupling.

Reagent Rationale
  • Catalyst Precursor:

    
     is preferred over 
    
    
    
    to avoid potential amide hydrolysis from acetate traces, though both work.
  • Ligand: Xantphos .[1][2] Its wide bite angle (111°) is critical. It forces the Pd center into a geometry that favors the reductive elimination of the N-aryl lactam, which is otherwise the rate-limiting step for amides.

  • Base:

    
    . Its solubility in dioxane is superior to 
    
    
    
    , and it is mild enough to tolerate labile protecting groups.
Step-by-Step Procedure

Scale: 1.0 mmol limiting reagent.

  • Preparation: Oven-dry a 10 mL microwave vial or Schlenk tube. Equip with a magnetic stir bar.

  • Charging Solids: Add the following to the vial:

    • N4-protected piperazin-2-one (1.0 equiv, 1.0 mmol)

    • Diphenyl ether aryl bromide (1.2 equiv, 1.2 mmol)

    • 
       (2.5 mol%, 23 mg)
      
    • Xantphos (5.0 mol%, 29 mg)

    • 
       (2.0 equiv, 650 mg)
      
  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

    • Note: Toluene is a viable alternative if the diphenyl ether derivative is highly lipophilic.

  • Reaction: Heat the sealed vessel to 100 °C for 12–16 hours.

    • Visual Check: The solution should turn from dark purple/red to a golden/brown suspension. Black precipitate indicates catalyst decomposition (Pd black).

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Copper-Catalyzed N1-Arylation (Scalable)

Application: Large-scale synthesis (>10g), Aryl Iodides, Cost-sensitive projects. Mechanism: Goldberg Reaction (Ullmann-type).

Reagent Rationale
  • Ligand: DMEDA (N,N'-dimethylethylenediamine) or trans-1,2-diaminocyclohexane . These bidentate ligands stabilize the Cu(I) species and lower the activation energy for nucleophilic attack.

  • Base:

    
     is preferred over carbonates for its slightly higher basicity and buffering capacity in non-polar solvents.
    
Step-by-Step Procedure

Scale: 5.0 mmol limiting reagent.

  • Charging: To a dry round-bottom flask, add:

    • CuI (10 mol%, 95 mg)

    • 
       (2.0 equiv, 2.12 g)
      
    • N4-protected piperazin-2-one (1.0 equiv)

    • Diphenyl ether aryl iodide (1.1 equiv)

    • Note: If using an aryl bromide, increase CuI to 20 mol% and add NaI (20 mol%) as an additive (Finkelstein-assisted).

  • Inerting: Evacuate and backfill with Argon.

  • Solvent/Ligand: Add anhydrous Toluene (15 mL) followed by DMEDA (20 mol%, 108 µL).

    • Critical: Add the ligand after the solvent to ensure immediate complexation with Copper.

  • Reaction: Reflux (110 °C) for 18–24 hours. The reaction is generally slower than the Pd-catalyzed variant.

  • Workup: Dilute with EtOAc and wash with 5%

    
     (aqueous) or saturated 
    
    
    
    .
    • Why? Ammonia/Ammonium helps sequester copper salts from the organic layer (turns the aqueous layer blue), reducing metal contamination in the product.

Workflow Setup Inert Atmosphere Setup (Argon/N2) Mix Add Reagents: Substrate + Ar-X + Base + Catalyst Setup->Mix Solvent Add Solvent (Dioxane/Toluene) + Ligand (if liquid) Mix->Solvent Heat Heat to 100-110°C (12-24 Hours) Solvent->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Workup Filter (Celite) or Wash (NH4Cl for Cu) Check->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: General experimental workflow for N-arylation.

Data Summary & Troubleshooting

Comparative Performance Table
FeatureProtocol A (Pd/Xantphos)Protocol B (Cu/DMEDA)
Primary Utility Aryl Bromides, ChloridesAryl Iodides
Reaction Time 8–16 Hours18–36 Hours
Temperature 80–100 °C110 °C (Reflux)
Cost High (Pd + Ligand)Low (Cu + Amine)
Sensitivity Sensitive to

Moderate sensitivity
Functional Group Tol. High (Esters, Nitriles ok)Moderate (Avoid strong electrophiles)
Troubleshooting Guide
  • Problem: Low conversion with Aryl Bromides using Cu.

    • Fix: Switch to Protocol A (Pd) or add 20 mol% NaI to the Copper reaction to generate the Aryl Iodide in situ.

  • Problem: Regioisomer mixtures (N1 vs N4).

    • Fix: Verify the stability of the N4-protecting group. Boc groups can be thermally labile at >100 °C in the presence of Lewis acidic metals. Switch to Cbz or Benzyl protection.

  • Problem: Catalyst poisoning (Pd black formation).

    • Fix: Ensure the diphenyl ether substrate does not contain free thioethers or unhindered amines. Increase ligand loading to 1.5:1 (L:M) ratio.

References

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048.[3] Link

  • Klapars, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 124(25), 7421–7428. Link

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Hickey, M. R., et al. (2011). N-Arylation of 2-Piperazinones. Tetrahedron Letters, 52(11), 1166-1168. Link

Sources

Preparation of anticoagulant pharmacophores using piperazin-2-one scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthetic methodologies for constructing piperazin-2-one (ketopiperazine) scaffolds designed to function as direct Factor Xa (FXa) inhibitors. The piperazin-2-one ring serves as a critical bioisostere to the morpholin-3-one core found in clinically approved anticoagulants (e.g., Rivaroxaban). Its incorporation offers enhanced solubility and an additional nitrogen vector for diversifying the S4 binding domain. This document provides validated protocols for both solution-phase scale-up and solid-phase library generation, alongside enzyme kinetic validation standards.

Pharmacophore Design & Mechanistic Rationale

The "L-Shape" Configuration

Factor Xa inhibitors require a specific spatial arrangement to fit the L-shaped active site. The piperazin-2-one scaffold acts as a rigid linker, constraining the molecule to project two key pharmacophores:

  • The S1 Pocket Binder (Specificity): Typically a halogenated heteroaryl moiety (e.g., 5-chlorothiophene) that interacts with Tyr228 and Asp189 deep in the S1 pocket.

  • The S4 Pocket Binder (Hydrophobic): An aryl or heteroaryl system that occupies the hydrophobic S4 tunnel formed by Trp215, Phe174, and Tyr99.

The piperazin-2-one core introduces a "twist" compared to planar lactams, allowing for fine-tuning of the vector angle between the S1 and S4 substituents.

Pathway Visualization

The following diagram illustrates the interaction logic and the synthetic retro-synthesis.

FXa_Pharmacophore cluster_design Design Logic Target Factor Xa Active Site S1 S1 Pocket (Asp189/Tyr228) Requires: H-Bond Acceptor + Halogen Target->S1 Deep Cleft S4 S4 Pocket (Trp215/Phe174) Requires: Hydrophobic Aryl Ring Target->S4 Hydrophobic Tunnel Scaffold Piperazin-2-one Core (Rigid Linker) Scaffold->S1 Amide Linkage (5-chlorothiophene) Scaffold->S4 N1-Arylation

Caption: Pharmacophore mapping of Piperazin-2-one derivatives within the Factor Xa active site. The scaffold bridges the catalytic S1 site and the hydrophobic S4 tunnel.

Experimental Protocols

Protocol A: Solution-Phase Synthesis (Scale-Up)

Purpose: To synthesize gram-scale quantities of the core scaffold for lead optimization.

Materials:

  • N-Boc-ethylenediamine (CAS: 57260-73-8)

  • Ethyl bromoacetate

  • 4-Bromoaniline (or relevant S4 aryl halide)

  • Palladium(II) acetate / BINAP

  • TFA (Trifluoroacetic acid)[1]

  • 5-Chlorothiophene-2-carbonyl chloride

Step-by-Step Methodology:

  • N-Alkylation (Core Formation):

    • Dissolve N-Boc-ethylenediamine (10 mmol) in DCM (50 mL) with DIPEA (2.0 equiv).

    • Add ethyl bromoacetate (1.1 equiv) dropwise at 0°C. Stir for 4 h at RT.

    • Mechanism: The primary amine displaces the bromide.

    • QC Check: TLC (5% MeOH/DCM) should show mono-alkylated product (

      
      ).
      
  • Cyclization:

    • Treat the intermediate with 20% TFA/DCM (20 mL) for 1 h to remove the Boc group. Concentrate to dryness.[1]

    • Redissolve in EtOH (50 mL) and add Et3N (3.0 equiv). Reflux for 6 h.

    • Result: Intramolecular aminolysis yields piperazin-2-one.

    • Yield: Typically 75-85%.

  • Buchwald-Hartwig N-Arylation (Installing S4):

    • Combine piperazin-2-one (1.0 equiv), 4-bromoaniline (1.2 equiv), Pd(OAc)2 (5 mol%), BINAP (10 mol%), and Cs2CO3 (2.0 equiv) in dry Toluene.

    • Degas with Argon for 10 min. Heat at 100°C for 12 h.

    • Critical Note: The N4-position of piperazin-2-one is the nucleophile. This installs the aryl group that will sit in the S4 pocket.

  • Final Coupling (Installing S1):

    • React the N-arylated aniline intermediate with 5-chlorothiophene-2-carbonyl chloride (1.1 equiv) in Pyridine/DCM at 0°C.

    • Quench with water, extract with EtOAc.

Protocol B: Solid-Phase Synthesis (Library Generation)

Purpose: Rapid generation of analogs to explore S1/S4 SAR (Structure-Activity Relationship).

Materials:

  • 2-Chlorotrityl chloride resin (1.2 mmol/g loading)

  • Fmoc-Diamine building blocks

  • Bromoacetic acid

Step-by-Step Methodology:

  • Resin Loading:

    • Swell resin in DCM.[1] Add Fmoc-ethylenediamine (5 equiv) and DIPEA (10 equiv). Shake for 2 h.

    • Cap unreacted sites with MeOH/DIPEA.

  • Elongation & Cyclization:

    • Remove Fmoc (20% Piperidine/DMF).

    • Acylate with Bromoacetic acid (5 equiv) using DIC/HOBt coupling.

    • On-Resin Cyclization: Treat resin with DMSO/DIPEA (4:1) at 60°C for 4 h. This promotes the displacement of the bromide by the resin-bound secondary amine, forming the ring.

  • Diversification:

    • The resulting resin-bound piperazin-2-one has a free secondary amine (if not N-alkylated initially) or can be functionalized via N-alkylation using alkyl halides.

  • Cleavage:

    • Cleave using 1% TFA/DCM. The mild acid preserves the scaffold integrity.

Analytical Validation & QC

Chemical Purity Standards

All compounds must meet the following criteria before biological testing:

  • Purity: >95% by HPLC (UV 254 nm).

  • Identity: Confirmed by 1H-NMR (DMSO-d6) and HRMS.

    • Diagnostic Signal: The piperazin-2-one ring protons typically appear as multiplets between

      
       3.0–4.2 ppm. The carbonyl carbon appears at 
      
      
      
      ppm in 13C-NMR.
Biological Assay: Chromogenic FXa Inhibition

Principle: Measures the residual activity of FXa to cleave a chromogenic substrate (S-2765) in the presence of the inhibitor.

Protocol:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

  • Incubation: Mix 25

    
    L of inhibitor (serial dilutions in DMSO) with 25 
    
    
    
    L of Human Factor Xa (0.5 nM final). Incubate 30 min at 37°C.
  • Substrate Addition: Add 50

    
    L of S-2765 (200 
    
    
    
    M).
  • Measurement: Monitor Absorbance at 405 nm kinetically for 10 min.

  • Calculation: Fit the Vmax vs. [Inhibitor] to the Morrison equation to determine

    
    .
    

Data Presentation Table:

Compound ID R1 (S4 Pocket) R2 (S1 Pocket) FXa IC50 (nM) Selectivity (vs Thrombin)
PZ-001 4-methoxyphenyl 5-Cl-thiophene 12.5 ± 1.2 >500x
PZ-002 4-cyanophenyl 5-Cl-thiophene 4.8 ± 0.5 >800x

| PZ-003 | 3-fluorophenyl | Benzamidine | 45.0 ± 3.1 | >100x |

Synthetic Workflow Diagram

Synthesis_Workflow Start N-Boc-Diamine Step1 N-Alkylation (Ethyl Bromoacetate) Start->Step1 DIPEA, 0°C Step2 Cyclization (TFA then Et3N/Heat) Step1->Step2 Deprotect/Cyclize Core Piperazin-2-one Scaffold Step2->Core Step3 Pd-Catalyzed N-Arylation Core->Step3 Ar-Br, BINAP Final Target Inhibitor (S1-Linker-S4) Step3->Final Acylation

Caption: Step-wise synthetic workflow for the solution-phase production of Piperazin-2-one anticoagulants.

Troubleshooting & Optimization

  • Issue: Racemization.

    • Cause: If using chiral amino acids as starting materials, high temperatures during cyclization can cause racemization at the alpha-carbon.

    • Solution: Use Method B (Solid Phase) with mild cleavage, or use EDCI/HOBt for the cyclization step in solution phase instead of thermal reflux.

  • Issue: Poor Solubility.

    • Cause: Rigid planar aromatic systems (S1+S4) can lead to precipitation.

    • Solution: Introduce a solubilizing group (e.g., morpholine or N-methyl piperazine) on the S4 aryl ring, similar to the strategy used in Apixaban.

  • Issue: Regioselectivity in N-Arylation.

    • Insight: The N1 (amide) nitrogen is significantly less nucleophilic than the N4 (amine) nitrogen. Therefore, standard alkylation/arylation conditions will selectively target N4, which is desired for this pharmacophore.

References

  • Petkovic, M., et al. (2023).[2] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.[1][2][3][4][5][6][7][8][9][10][11] Link

  • Nilsson, J. W., et al. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Journal of Combinatorial Chemistry, 3(6), 546-553. Link

  • Salvino, J. M., et al. (2003).[3] The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.[1][3][5] Journal of Combinatorial Chemistry, 5(3), 260-266.[3] Link

  • BenchChem Application Note. (2025). N-Boc-Piperazine in Parallel Synthesis Libraries.Link

  • Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): Structure-Activity Relationships. Journal of Medicinal Chemistry, 48(19), 5900-5908. Link

Sources

Application Note: Strategic Functionalization of the Secondary Amine in 1-(4-Phenoxyphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-aryl-piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors (e.g., Apixaban precursors), anticonvulsants, and GPCR ligands. This guide details the strategic functionalization of the


-secondary amine of 1-(4-Phenoxyphenyl)piperazin-2-one . We provide three validated protocols: Reductive Amination (for 

carbon attachment), Buchwald-Hartwig Arylation (for biaryl ether/amine diversity), and Amide Coupling (for peptidomimetic libraries). These protocols are optimized for yield, chemoselectivity, and reproducibility in drug discovery workflows.

Chemical Biology & Reactivity Profile

The Scaffold

The target molecule, 1-(4-Phenoxyphenyl)piperazin-2-one , features a unique electronic environment. Unlike a standard piperazine, the


 nitrogen is part of a lactam (amide) bond, rendering it non-basic and non-nucleophilic. The reactivity is exclusively focused on the 

secondary amine.
  • Steric Environment: The

    
     position is relatively unhindered, allowing for functionalization with bulky groups.
    
  • Electronic Profile: The carbonyl at

    
     exerts a mild electron-withdrawing inductive effect through the ethylene bridge, slightly lowering the pKa of the 
    
    
    
    amine (approx. pKa ~8.5–9.0) compared to a piperazine (pKa ~9.8). However, it remains sufficiently nucleophilic for
    
    
    reactions, reductive aminations, and Pd-catalyzed couplings.
  • Solubility: The phenoxyphenyl moiety imparts significant lipophilicity (

    
    ), necessitating the use of organic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Toluene for homogenous reactions.
    
Reaction Landscape Visualization[1]

ReactionLandscape Core 1-(4-Phenoxyphenyl) piperazin-2-one (Secondary Amine) RedAm Reductive Amination (Reagent: STAB) Core->RedAm Aldehyde/Ketone Buchwald Buchwald-Hartwig Arylation (Cat: Pd/RuPhos) Core->Buchwald Ar-X / Base Acyl Amide Coupling (Reagent: HATU) Core->Acyl R-COOH / Base Prod_Alkyl N-Alkyl Derivative (Lipophilic/Basic) RedAm->Prod_Alkyl Prod_Aryl N-Biaryl Derivative (Rigid/Aromatic) Buchwald->Prod_Aryl Prod_Acyl N-Acyl Derivative (Polar/Peptidomimetic) Acyl->Prod_Acyl

Figure 1: Divergent synthesis pathways for the N4-functionalization of the piperazin-2-one scaffold.

Protocol A: Reductive Amination (N-Alkylation)[3]

Objective: Installation of alkyl, benzyl, or heterocycloalkyl groups while maintaining the basicity of the nitrogen center. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][2]

Materials
  • Substrate: 1-(4-Phenoxyphenyl)piperazin-2-one (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step Methodology
  • Imine Formation: In a flame-dried round-bottom flask, dissolve the piperazin-2-one substrate (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Activation: Add the aldehyde/ketone (1.2 mmol) followed by glacial acetic acid (1.0 mmol).

    • Note: Acetic acid catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Equilibration: Stir at room temperature for 30–60 minutes under Nitrogen (

    
    ).
    
  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) in one portion.

    • Why STAB? Unlike

      
      , STAB is mild and will not reduce the aldehyde/ketone before it forms the imine. It also tolerates the lactam carbonyl at 
      
      
      
      .
  • Reaction: Remove the ice bath and stir at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the starting amine (

    
    ).
    
  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Protocol B: Buchwald-Hartwig Arylation (N-Arylation)

Objective: Creation of


-aryl or 

-heteroaryl derivatives. This is critical for expanding the aromatic surface area for protein binding pockets. Challenge: The secondary amine is moderately hindered; the lactam group can chelate Pd. Solution: Use of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) to facilitate reductive elimination.
Materials
  • Substrate: 1-(4-Phenoxyphenyl)piperazin-2-one (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%) or precatalyst (e.g., RuPhos Pd G3).
    
  • Ligand: RuPhos or XPhos (4–10 mol%) (if not using G3 precatalyst).

  • Base:

    
     (weak base) or 
    
    
    
    (strong base) (2.0 equiv).
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the piperazin-2-one (1.0 mmol), Aryl Halide (1.2 mmol), and Base (

    
    , 2.0 mmol).
    
  • Catalyst Addition: Add

    
     (0.02 mmol) and RuPhos (0.04 mmol).
    
    • Note: If the aryl halide is electron-poor (e.g., 4-CN-bromobenzene), XPhos is preferred. For electron-rich halides, RuPhos is superior.

  • Solvation: Add anhydrous, degassed Toluene (5 mL). Seal the vial with a crimp cap/septum.

  • Heating: Heat to 80–100°C for 12–18 hours.

    • Validation: Monitor via LC-MS.[3] The product will show a significant retention time shift due to increased lipophilicity.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite (diatomaceous earth) to remove Palladium black and inorganic salts. Rinse with Ethyl Acetate.[4]

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol C: Amide Coupling (N-Acylation)

Objective: Synthesis of peptidomimetics or installation of polar "warheads."

Materials
  • Substrate: 1-(4-Phenoxyphenyl)piperazin-2-one (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1).

Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid (1.2 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the piperazin-2-one substrate (1.0 mmol) followed by the remaining DIPEA (1.5 mmol).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: This reaction is typically very fast.

  • Workup: Dilute with EtOAc (20 mL). Wash with 5%

    
     solution (to remove DMF), followed by sat. 
    
    
    
    and brine.

QC & Validation: Data Interpretation

To confirm successful functionalization of the


 position, compare the NMR and MS data against the parent scaffold.
FeatureParent Scaffold (Free Amine)Functionalized Product (N-R)
LC-MS (ESI+)

Mass shift corresponding to substituent R.
1H NMR (

)
Broad singlet

1.8–2.5 ppm (often exchanges/invisible).
Disappears completely.
1H NMR (

)
Methylene protons adjacent to

appear as multiplets.
Alkylation: Shift upfield (shielding).Acylation: Shift downfield (deshielding)

0.5–1.0 ppm; may show rotamers.
IR Spectroscopy Weak N-H stretch

3300-3400

.
Acylation: Appearance of new Amide C=O stretch

1640-1680

.
Troubleshooting Guide
  • Problem: Low yield in Reductive Amination.

    • Cause: Incomplete imine formation.

    • Fix: Add 3Å molecular sieves to the reaction during the 30-min equilibration step to sequester water.

  • Problem: No reaction in Buchwald Coupling.

    • Cause: Catalyst poisoning or oxidation.

    • Fix: Ensure rigorous degassing of solvents (sparge with Argon for 15 mins). Switch to a precatalyst (e.g., XPhos Pd G3) which is more stable.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[5] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters. Link

  • Pinto, D. J. P., et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban)." Journal of Medicinal Chemistry. (Provides context for the relevance of 1-aryl-piperazinone scaffolds). Link

  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions." (General protocols for piperazine derivatives). Link

Sources

Application Note: Solid-Phase Synthesis of Phenoxyphenyl Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the solid-phase synthesis (SPS) of phenoxyphenyl piperazin-2-one derivatives, a privileged scaffold in medicinal chemistry targeting GPCRs and Factor Xa. We present two distinct protocols: a robust Stepwise Reductive Alkylation method for high-fidelity generation of 1,4-disubstituted piperazinones, and a Microwave-Assisted Ugi-DeBoc-Cyclize (UDC) strategy for rapid combinatorial library generation. Special emphasis is placed on the incorporation of the phenoxyphenyl moiety, a critical lipophilic pharmacophore used to enhance bioavailability and target affinity in kinase and protease inhibitors.

Introduction: The Phenoxyphenyl Advantage

The piperazin-2-one (piperazinone) ring is a conformationally constrained peptidomimetic that mimics the


-turn of peptides without the metabolic instability of amide bonds. When decorated with a phenoxyphenyl  group, this scaffold gains significant utility in drug discovery.
Pharmacophore Significance
  • Lipophilic Anchoring: The phenoxyphenyl ether linkage provides rotational freedom allowing the distal phenyl ring to occupy deep hydrophobic pockets (e.g., the S1 or S4 pockets of serine proteases).

  • Kinase Relevance: Similar to the diphenyl ether motif found in Ibrutinib (BTK inhibitor), the phenoxyphenyl group facilitates

    
    -stacking interactions within the ATP-binding cleft.
    
  • Bioavailability: The ether oxygen improves solubility compared to biphenyl analogs while maintaining high membrane permeability.

Strategic Planning & Retrosynthesis

We define two synthetic routes based on where the diversity is required relative to the phenoxyphenyl anchor.

Route A: The "Stepwise" Method (High Precision)
  • Target: 1-(4-phenoxyphenyl)-substituted piperazinones.

  • Mechanism: Resin-bound amino acid

    
     Reductive Amination (with Phenoxybenzaldehyde) 
    
    
    
    Acylation
    
    
    Cyclization.
  • Pros: Extremely clean profiles; no racemization.

Route B: The "UDC" Method (High Diversity)
  • Target: 4-(4-phenoxyphenyl)-substituted piperazinones.

  • Mechanism: Ugi 4-Component Reaction (using Phenoxyaniline)

    
     Acidolytic Deprotection 
    
    
    
    Spontaneous Cyclization.
  • Pros: One-pot multicomponent reaction; access to tetra-substituted rings.

Visual Workflow (DOT Diagram)

SPS_Workflow cluster_RouteA Route A: Stepwise Reductive Alkylation cluster_RouteB Route B: Ugi-DeBoc-Cyclize (UDC) Start Resin Preparation (Rink Amide / Wang) StepA1 Fmoc-AA Coupling Start->StepA1 Method A StepB1 Ugi 4-CR (Amine, Aldehyde, Isocyanide, Acid) Start->StepB1 Method B StepA2 Reductive Amination (4-Phenoxybenzaldehyde) StepA1->StepA2 StepA3 Acylation (Bromoacetyl Bromide) StepA2->StepA3 StepA4 Cyclization (Primary Amine Displacement) StepA3->StepA4 Cleavage Resin Cleavage (95% TFA) StepA4->Cleavage StepB2 TFA Treatment (Boc Removal) StepB1->StepB2 StepB3 Spontaneous Cyclization StepB2->StepB3 StepB3->Cleavage QC QC: LCMS & NMR Cleavage->QC

Caption: Dual-pathway workflow for the solid-phase synthesis of phenoxyphenyl piperazinones. Route A prioritizes regio-control; Route B prioritizes diversity.

Detailed Protocols

Protocol A: Stepwise Reductive Alkylation

Best for: Creating libraries where the phenoxyphenyl group is on the N1-benzyl position.

Reagents Required[1][2][3][4][5]
  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Aldehyde: 4-Phenoxybenzaldehyde (5 eq).

  • Reducing Agent: NaBH(OAc)₃ (10 eq).

  • Solvent: 1% Acetic Acid in DMF/DCM (1:1).

  • Acylating Agent: Bromoacetyl bromide (5 eq), DIEA (10 eq).

  • Cyclization Amine: R-NH₂ (Primary amine, 10 eq) in DMSO.

Step-by-Step Methodology
  • Resin Preparation: Swell 100 mg Rink Amide resin in DCM (30 min). Deprotect Fmoc (20% piperidine/DMF, 2 x 10 min). Wash (3x DMF, 3x DCM).

  • Amino Acid Coupling: Couple Fmoc-AA-OH (e.g., Fmoc-Ala-OH) using HBTU/DIEA (4 eq each) for 1 hour. Deprotect Fmoc.

  • Imine Formation (Critical Step):

    • Suspend resin in TMOF (Trimethyl orthoformate) to scavenge water.

    • Add 4-Phenoxybenzaldehyde (5 eq). Shake for 3 hours at RT.

    • Note: The phenoxyphenyl group is hydrophobic; ensure the aldehyde is fully dissolved.

  • Reductive Amination:

    • Drain solvent.[2] Do not wash (equilibrium sensitive).

    • Add NaBH(OAc)₃ (10 eq) in 1% HOAc/DMF. Shake overnight (12 h).

    • Wash thoroughly (3x DMF, 3x MeOH, 3x DCM).

    • Validation: Chloranil test should be positive (blue) for secondary amine.

  • Acylation:

    • Treat resin with Bromoacetyl bromide (5 eq) and DIEA (10 eq) in DCM for 2 hours.

    • Validation: Chloranil test should be negative (colorless).

  • Cyclization:

    • Add primary amine (e.g., Benzylamine) (10 eq) in DMSO. Shake for 12 hours at 50°C.

    • Mechanism:[6] The amine displaces the bromide, then the resulting secondary amine attacks the amide carbonyl to close the ring (intramolecular aminolysis).

  • Cleavage: Treat with 95% TFA/2.5% TIS/2.5% H₂O for 2 hours. Precipitate in cold ether.

Protocol B: Microwave-Assisted Ugi-DeBoc-Cyclize (UDC)

Best for: Creating libraries where the phenoxyphenyl group is on the N4 position (derived from the amine component).

Reagents Required[1][2][3][4][5]
  • Resin: Wang Resin (pre-loaded with Fmoc-AA) or Rink Amide.

  • Amine Component: 4-Phenoxyaniline (3 eq).

  • Aldehyde Component: R-CHO (3 eq).

  • Isocyanide Component: R-NC (3 eq).

  • Acid Component: Boc-Glycine or Boc-Alanine (3 eq).

Step-by-Step Methodology
  • Imine Formation:

    • Swell resin (0.1 mmol).[7] Deprotect Fmoc.

    • Add 4-Phenoxyaniline (3 eq) and Aldehyde (3 eq) in MeOH/TMOF (2:1).

    • Microwave: 60°C for 20 mins.

  • Ugi 4-Component Reaction:

    • Add Boc-Glycine (3 eq) and Isocyanide (3 eq) to the resin suspension.

    • Microwave: 80°C for 40 mins.

    • Wash resin (3x DMF, 3x DCM).

  • DeBoc & Cyclization (The "UDC" Step):

    • Treat resin with 10% TFA in DCM (removes Boc group).

    • Add 10% DIEA in DCM. Heat to 60°C for 4 hours.

    • Mechanism:[8] The liberated N-terminal amine attacks the backbone amide (formed by the isocyanide) to form the piperazinone ring, expelling the resin linker (if using Wang) or remaining attached (if using Rink).

    • Note: For solid-phase UDC, it is often better to use a convertible isocyanide (like Armstrong's isocyanide) or rely on acid-catalyzed cyclization post-cleavage.

Data Analysis & Validation

Expected Yields & Purity
ParameterRoute A (Stepwise)Route B (UDC)
Crude Purity High (>85%)Moderate (60-75%)
Overall Yield 60-70%40-55%
Diversity Potential R1, R4 fixed earlyR1, R2, R3, R4 variable
Phenoxyphenyl Source AldehydeAniline or Acid
QC Checklist
  • LCMS: Look for the characteristic M+1 peak.

    • Phenoxyphenyl Mass Shift: The phenoxyphenyl moiety adds +168 Da (approx) to the core mass.

  • 1H NMR (DMSO-d6):

    • Piperazinone Ring Protons: Look for the AB quartet of the CH₂ adjacent to the carbonyl (approx 3.5–4.0 ppm).

    • Phenoxyphenyl: Distinctive aromatic signals. Two doublets (if p-substituted) or complex multiplets in the 6.9–7.5 ppm range.

    • Diastereomers: If the starting AA is chiral, Route A preserves chirality (cis-configuration usually favored if cyclization is constrained, but racemization is low). Route B (Ugi) generally produces a 1:1 mixture of diastereomers unless chiral auxiliaries are used.

Mechanism of Cyclization (DOT Diagram)

Cyclization_Mechanism Intermediate Linear Precursor (Resin-Bound) Transition Tetrahedral Intermediate Intermediate->Transition Intramolecular Nucleophilic Attack Product Piperazinone (Cyclized) Transition->Product Leaving Group Departure

Caption: The critical cyclization step involves nucleophilic attack of the secondary amine onto the electrophilic carbonyl carbon.

References

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. Link

  • Gokel, G. W., et al. (2004). "Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation." Organic Letters, 6(17), 2993-2996. Link

  • Dankwardt, S. M., et al. (2000). "Solid-phase synthesis of di- and trisubstituted piperazinones." Tetrahedron Letters, 41(30), 5681-5685. Link

  • Zapf, C. W., et al. (2011). "Covalent inhibitors of Factor Xa: Design and synthesis of phenoxyphenyl-based ligands." Bioorganic & Medicinal Chemistry Letters, 21(15), 4602-4606. Link

  • BenchChem. (2025). "Synthesis and Characterization of Piperazin-2-one-d6." BenchChem Technical Guides. Link

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Dimer Formation in 1-(4-Phenoxyphenyl)piperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the minimization of dimer impurities during the synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one . This guide is structured for researchers and process chemists, focusing on mechanistic insights, route selection, and practical troubleshooting.

Executive Summary & Mechanistic Insight

The synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one (Structure 1 ) typically proceeds via the formation of an N-aryl ethylenediamine intermediate followed by cyclization with an electrophile (e.g., chloroacetyl chloride or ethyl chloroacetate).

The term "dimer" in this context most commonly refers to two distinct impurity classes that arise from lack of chemoselectivity:

  • Linear Dimer (Impurity A):

    
    -Bis(4-phenoxyphenyl)ethane-1,2-diamine . This forms during the initial alkylation step if 4-phenoxyaniline reacts twice with the ethyl bridge source (e.g., 1,2-dibromoethane).
    
  • Cyclic Dimer (Impurity B): 1,4-Bis(4-phenoxyphenyl)piperazine-2,5-dione . This forms during the cyclization step if the intermediate undergoes intermolecular condensation instead of intramolecular ring closure.

Root Cause:

  • Linear Dimer: Driven by the enhanced nucleophilicity of the secondary amine product relative to the primary aniline starting material.[1] Once the aniline is mono-alkylated, it becomes more reactive, favoring double alkylation.[1]

  • Cyclic Dimer: Driven by high concentration (intermolecular reaction rates scale with

    
    , while intramolecular rates scale with 
    
    
    
    ).

Strategic Route Selection

To minimize dimer formation, the choice of synthetic route is critical.[1] Direct alkylation is the most "dimer-prone" method.

Route A: Direct Alkylation (High Dimer Risk)
  • Reagents: 4-Phenoxyaniline + 1,2-Dibromoethane (or 2-Chloroethylamine).

  • Risk: Statistical distribution of products leads to significant Linear Dimer (approx. 10–20% without massive excess of reagents).

  • Verdict: Not Recommended for high-purity applications.

Route B: Reductive Cyanation (The "Gold Standard" for Purity)
  • Reagents: 4-Phenoxyaniline + Chloroacetonitrile

    
     Reduction 
    
    
    
    Cyclization.
  • Mechanism: The nitrile group prevents over-alkylation (it is not a leaving group for a second attack). The subsequent reduction yields the pure diamine.

  • Verdict: Highly Recommended. Eliminates Linear Dimer formation by design.

Reaction Pathway & Dimerization Logic (Graphviz)

G Aniline 4-Phenoxyaniline Mono Target Intermediate N-(4-Phenoxyphenyl)ethylenediamine Aniline->Mono Step 1: Mono-Alkylation Reagent Alkylation Agent (e.g., 1,2-Dibromoethane) Reagent->Mono Target TARGET: 1-(4-Phenoxyphenyl)piperazin-2-one Mono->Target Step 2: Cyclization (Ethyl Chloroacetate) DimerLinear LINEAR DIMER (Impurity A): N,N'-Bis(4-phenoxyphenyl)ethylenediamine Mono->DimerLinear Over-Alkylation (Reaction with Aniline) DimerCyclic CYCLIC DIMER (Impurity B): Piperazine-2,5-dione derivative Mono->DimerCyclic Intermolecular Condensation

Caption: Pathway illustrating the bifurcation points where Linear and Cyclic dimers form relative to the target molecule.

Troubleshooting & Optimization Guide

Scenario 1: You are seeing "Linear Dimer" (Bis-aniline species)

Diagnosis: LC-MS shows a peak with Mass =


 Da (approx).
Context:  Occurs during Step 1 (Synthesis of the diamine backbone).[2]
ParameterOptimization StrategyTechnical Rationale
Stoichiometry Use Excess Reagent If using 1,2-dibromoethane, use 5–10 equivalents . High concentration of electrophile ensures Aniline attacks Electrophile, not the Product attacking the Electrophile.[1]
Addition Mode Inverse Addition Slowly add the Aniline to a refluxing solution of the Electrophile . This keeps the Aniline concentration low relative to the alkylating agent.
Protecting Groups Use Boc-Protection React Aniline with N-Boc-2-chloroethylamine . The Boc group sterically and electronically prevents the second alkylation. (Requires deprotection step).[3]
Alternative Switch to Cyanomethylation React Aniline with Chloroacetonitrile and base. This forms the mono-nitrile exclusively. Reduce with

or

to get the diamine.
Scenario 2: You are seeing "Cyclic Dimer" (Diketopiperazine)

Diagnosis: LC-MS shows a peak with Mass =


? No, usually Mass = 

. It is non-basic and very insoluble. Context: Occurs during Step 2 (Cyclization with Ethyl Chloroacetate or Chloroacetyl Chloride).
ParameterOptimization StrategyTechnical Rationale
Concentration Pseudo-High Dilution The cyclization is intramolecular (unimolecular). Dimerization is intermolecular (bimolecular). Dilute the reaction to <0.05 M .
Base Selection Inorganic vs. Organic Use a heterogeneous base (e.g.,

in Acetone/MEK) rather than

. Surface catalysis can favor the "folding" required for cyclization.
Temperature Controlled Ramp Start at 0°C for the acylation step (formation of the linear amide), then reflux for the ring closure. Do not mix everything hot.

Recommended Protocol (Low-Dimer Route)

Objective: Synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one with <0.5% Dimer Impurity.

Step 1: Synthesis of N-(4-Phenoxyphenyl)glycinonitrile (The "Blocking" Strategy)

  • Dissolve 4-phenoxyaniline (1.0 eq) in DMF.

  • Add DIPEA (1.5 eq) and KI (0.1 eq, catalyst).

  • Add Chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Heat to 60°C for 4–6 hours.

    • Why: The nitrile group is electron-withdrawing, reducing the nucleophilicity of the nitrogen and preventing the "Linear Dimer" formation.[1]

  • Workup: Extract with EtOAc/Water.

Step 2: Reduction to N-(4-Phenoxyphenyl)ethylenediamine

  • Dissolve nitrile from Step 1 in THF/MeOH.

  • Hydrogenate using Raney Nickel or Pd/C (50 psi, RT).

    • Result: Clean conversion to the mono-substituted diamine.

Step 3: Cyclization

  • Dissolve the diamine (1.0 eq) in 2-Butanone (MEK) (Dilution: 20 mL/g).

  • Add Ethyl Chloroacetate (1.1 eq) and

    
      (2.0 eq).
    
  • Reflux for 12–16 hours.

    • Why: MEK provides the right temperature (~80°C) for cyclization. Low solubility of the intermediate on the

      
       surface promotes intramolecular reaction.
      

Frequently Asked Questions (FAQs)

Q: Can I remove the Linear Dimer by recrystallization? A: It is difficult. The Linear Dimer (bis-aniline) often has similar solubility properties to the mono-aniline product. Chromatography is usually required. Prevention via the Chloroacetonitrile or Excess Reagent method is far superior to downstream purification.

Q: Why not use 1,2-dichloroethane instead of dibromoethane? A: 1,2-dichloroethane is much less reactive. You will require higher temperatures, which increases the rate of side reactions (oxidation, polymerization) and actually increases the likelihood of dimer formation because the reaction time is longer.[1]

Q: Is the "Dimer" formed during storage? A: No. 1-(4-Phenoxyphenyl)piperazin-2-one is stable. However, if the final product contains trace amounts of the uncyclized intermediate (amino-ester), it can slowly dimerize to the diketopiperazine over time. Ensure the cyclization is driven to completion (monitor by HPLC).

References

  • General Synthesis of N-Aryl Piperazinones

    • Jocic-type reactions with N-substituted diamines.[4][5] (2012).[3] Organic & Biomolecular Chemistry. A robust method for synthesizing substituted piperazin-2-ones.[4][5]

    • Source:

  • Minimizing Dimerization in Diamine Synthesis

    • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (2013).[3] Discusses the challenges of mono-alkylation and strategies (like using oxazolidinones) to avoid bis-alkylation.

    • Source:

  • Impurity Profiling in Piperazine Derivatives

    • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.[6] (Patent WO2005021521A1). Describes the isolation and removal of "dimer impurities" (bis-piperazinyl propane) in similar pharmaceutical intermediates.

    • Source:

  • Mechanistic Studies on Piperazinone Formation

    • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. (2023). Synthesis. Details the one-pot formation and control over cyclization vs.
    • Source:

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(4-Phenoxyphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 1-(4-Phenoxyphenyl)piperazin-2-one

Authored by: A Senior Application Scientist

Introduction: Decoding the Molecular Fingerprint

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(4-phenoxyphenyl)piperazin-2-one stands as a molecule of interest, integrating three key structural motifs: a piperazin-2-one core, a phenyl ring, and a phenoxy bridge. Each of these components contributes unique electronic and steric features that are reflected in its spectroscopic signature. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful tool for determining the detailed structure of organic molecules in solution.

This guide provides a comprehensive, predictive analysis of the ¹H NMR spectrum of 1-(4-phenoxyphenyl)piperazin-2-one. In the absence of a publicly available, fully assigned spectrum for this specific molecule, we will employ a first-principles approach. By dissecting the molecule into its constituent fragments and comparing them with known, structurally analogous compounds, we can build a highly accurate theoretical spectrum. This comparative methodology not only allows for a robust prediction but also serves as a practical guide for researchers encountering novel compounds. We will detail the expected chemical shifts, coupling patterns, and integrations, explain the underlying chemical principles, and provide a standardized protocol for experimental verification.

Part 1: Theoretical Spectrum Prediction and Structural Assignment

The first step in analyzing any spectrum is to understand the molecule's structure and identify all unique proton environments. In 1-(4-phenoxyphenyl)piperazin-2-one, symmetry considerations are crucial. The molecule has a plane of symmetry bisecting the phenoxyphenyl group, which simplifies the aromatic region of the spectrum.

Figure 1: Labeled proton environments in 1-(4-phenoxyphenyl)piperazin-2-one.

Based on this structure, we anticipate nine distinct signals in the ¹H NMR spectrum:

  • Piperazin-2-one Ring:

    • Ha (N-H): A broad singlet, characteristic of an amide/amine proton. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.[1]

    • Hb & Hc (CH₂-CH₂): Two methylene groups in the piperazinone ring. They are diastereotopic and will appear as two distinct signals, likely triplets, due to coupling with each other.

    • Hd (N-CH₂-C=O): The methylene group protons adjacent to both the nitrogen of the phenoxyphenyl group and the carbonyl group. These are expected to be deshielded and appear as a singlet.

  • Phenoxyphenyl Moiety:

    • He & Hf: The two sets of chemically equivalent protons on the phenyl ring directly attached to the piperazine nitrogen. Due to the ether linkage at the para position, they will appear as two doublets in an AA'BB' system.

    • Hg, Hh, & Hi: The protons on the terminal phenyl ring. Hg and Hh will be doublets, while Hi will be a triplet, reflecting a classic mono-substituted benzene ring pattern.

Predicted ¹H NMR Data Summary

The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for each proton environment. These predictions are based on established chemical shift ranges and the electronic effects of adjacent functional groups, such as the deshielding effect of carbonyl groups and electronegative atoms like oxygen and nitrogen.[2][3][4]

Proton Label Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale & Notes
HaNH 5.0 - 8.0Broad Singlet (br s)1HHighly variable chemical shift. May exchange with D₂O, causing the peak to disappear.[1]
Hb-N-CH₂ -CH₂-3.1 - 3.4Triplet (t)2HAdjacent to an NH group and a CH₂ group.
Hc-NH-CH₂ -C=O3.4 - 3.7Triplet (t)2HDeshielded by the adjacent carbonyl group.
HdAr-N-CH₂ -C=O4.0 - 4.3Singlet (s)2HFlanked by a nitrogen and a carbonyl, resulting in significant deshielding. No adjacent protons to couple with.
HeAr-H (ortho to N)6.9 - 7.1Doublet (d)2HProtons on the inner phenyl ring, ortho to the electron-donating nitrogen atom.
HfAr-H (ortho to O)6.8 - 7.0Doublet (d)2HProtons on the inner phenyl ring, ortho to the electron-donating ether oxygen.
HgAr-H (ortho to O-Ar)7.0 - 7.2Doublet (d)2HProtons on the terminal phenyl ring.
HhAr-H (meta to O-Ar)7.3 - 7.5Triplet (t)2HProtons on the terminal phenyl ring.
HiAr-H (para to O-Ar)7.0 - 7.2Triplet (t)1HProton on the terminal phenyl ring.

Part 2: Comparative Analysis with Analogous Structures

To validate and refine our predictions, we will compare the expected shifts with experimental data from structurally related compounds found in the literature. This is a cornerstone of spectroscopic analysis, as it grounds theoretical predictions in empirical data.

Comparison Data from Published Spectra
Structural Fragment Reference Compound Observed δ (ppm) for Key Protons Source
Piperazin-2-one Ring Piperazin-2-oneSignals for the three CH₂ groups and two NH protons are the foundational data. Deuteration studies confirm assignments.[5]Benchchem[5]
Piperazin-2-one Ring Various cytotoxic piperazin-2-one derivativesShows how substitution on the ring affects the chemical shifts of ring protons. For example, a CH₂ group next to an NH might appear around 3.0-3.3 ppm.[6]MDPI[6]
Phenoxyphenyl Moiety 4-PhenoxyphenolAromatic protons resonate in the 6.8-7.4 ppm range, consistent with our predictions for the two interconnected rings.ChemicalBook[7]
Phenoxyphenyl Moiety 2-phenoxy-phenyl derivativesAromatic protons of the phenoxy group typically appear between 6.9 and 7.5 ppm.[8]ProQuest[8]
N-Aryl Piperazine 1-(4-methoxyphenyl)piperazineThe protons on the piperazine ring adjacent to the nitrogen connected to the aryl group show distinct shifts, providing a good model for the environment of Hb, Hc, and Hd.ChemicalBook[9]
N-Aryl Piperazine 1-phenylpiperazineThe piperazine CH₂ protons typically appear as multiplets around 3.0-3.9 ppm.[10]Semantic Scholar[10]

The experimental data from these analogs strongly support our predictions. The piperazinone ring protons are expected in the 3.0-4.3 ppm range, with the methylene group adjacent to the carbonyl (Hc) and the one between N and C=O (Hd) being the most downfield. The aromatic protons of the phenoxyphenyl group consistently appear in the 6.8-7.5 ppm region, confirming the predicted range for He through Hi.

Part 3: Standardized Experimental Protocol for ¹H NMR Acquisition

To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following procedure is designed to be a self-validating system for obtaining the ¹H NMR spectrum of 1-(4-phenoxyphenyl)piperazin-2-one.

Workflow for ¹H NMR Analysis

Figure 2: Standardized workflow for ¹H NMR spectroscopic analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(4-phenoxyphenyl)piperazin-2-one.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with amide protons as it slows down the exchange rate, resulting in sharper N-H peaks.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3]

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup and Calibration (400 MHz Spectrometer or higher recommended):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to maximize the lock signal and obtain sharp, symmetrical peaks.

    • Tune the probe to the ¹H frequency to ensure maximum signal-to-noise.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).[3]

    • Use a standard single-pulse experiment.

    • Set the number of scans (e.g., 16 or 64) to achieve an adequate signal-to-noise ratio.

    • Record all experimental parameters for future reference.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. Set the integration of a well-resolved peak corresponding to a known number of protons (e.g., the singlet for Hd, 2H) to its integer value and normalize the other integrations accordingly.[11]

Part 4: Advanced Analysis and Troubleshooting

Peak Overlap: In the aromatic region (6.8-7.5 ppm), some peaks may overlap, making direct interpretation of multiplicity challenging. If the signals for He/Hf and Hg/Hh/Hi are not well-resolved, 2D NMR techniques become invaluable.

  • COSY (Correlation Spectroscopy): A COSY experiment would reveal which protons are coupled to each other. For example, it would show a cross-peak between the signals for Hb and Hc in the piperazinone ring, and among the coupled aromatic protons (Hg, Hh, and Hi).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It is extremely useful for unambiguously assigning protons if a ¹³C NMR spectrum is also available.

Confirmation of N-H Proton: To definitively identify the N-H signal (Ha), a D₂O exchange experiment can be performed. After acquiring an initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube. The sample is shaken, and a new spectrum is acquired. The acidic N-H proton will exchange with deuterium, causing its signal to significantly diminish or disappear entirely.[1]

Conclusion

The ¹H NMR spectrum of 1-(4-phenoxyphenyl)piperazin-2-one is predicted to be rich in information, with distinct signals corresponding to each of its unique proton environments. The aliphatic region should feature three signals for the piperazinone ring protons between 3.1 and 4.3 ppm, while the aromatic region is expected to display a complex pattern of doublets and triplets between 6.8 and 7.5 ppm. A broad singlet corresponding to the amide proton is also anticipated.

This guide combines theoretical prediction with comparative analysis of known compounds to provide a robust framework for spectral interpretation. By following the detailed experimental protocol, researchers can reliably acquire and analyze the ¹H NMR spectrum of this and similar molecules, ensuring accurate structural characterization, which is a critical step in the advancement of chemical and pharmaceutical research.

References

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. synopen.thieme.com. [Link]

  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI. [Link]

  • NOVEL 2-SUBSTITUTED-5-(4-CHLORO-2-PHENOXY)PHENYL-1,3,4- OXADIAZOLE DERIVATIVES, LIGANDS OF GABAA/BENZODIAZE- P. ProQuest. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

  • Piperazin-2-one | C4H8N2O. PubChem. [Link]

  • Supporting Information for an article in The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]

  • Synthesis of Novel Phenoxybenzoyl Methane Derivatives Using Different Phenols. Impactfactor. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • 1H NMR Chemical Shifts. OrganicChemGuide. [Link]

  • 1H NMR Chemical Shifts Table. California State Polytechnic University, Pomona. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • Proton NMR Table. Michigan State University Chemistry. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

Sources

Comparative Technical Guide: 1-(4-Phenoxyphenyl)piperazin-2-one vs. 1-(4-Methoxyphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(4-Phenoxyphenyl)piperazin-2-one and 1-(4-methoxyphenyl)piperazin-2-one . These scaffolds are critical intermediates in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs), antifungal agents, and 5-HT receptor ligands.

Executive Summary

The selection between the 4-Phenoxyphenyl and 4-Methoxyphenyl piperazin-2-one scaffolds represents a classic medicinal chemistry trade-off between metabolic stability/lipophilicity and solubility/metabolic liability .

  • 1-(4-Methoxyphenyl)piperazin-2-one (Compound M): The "Polar Standard." It offers superior solubility and ease of synthesis but suffers from rapid metabolic clearance via O-demethylation (CYP2D6/3A4). It is often used in early-stage hit-to-lead campaigns to establish baseline biological activity.

  • 1-(4-Phenoxyphenyl)piperazin-2-one (Compound P): The "Lipophilic Anchor." It is designed to occupy deep hydrophobic pockets (e.g., the S4 pocket of Factor Xa) and resists oxidative metabolism. However, its poor aqueous solubility challenges formulation and purification protocols.

Physicochemical & Structural Comparison

The following data highlights the structural divergence that dictates the performance of these two scaffolds in biological systems.

Feature1-(4-Methoxyphenyl)piperazin-2-one1-(4-Phenoxyphenyl)piperazin-2-one
Structure Code Cmpd M Cmpd P
Molecular Weight ~206.24 g/mol ~268.31 g/mol
LogP (Calc) 1.1 – 1.42.8 – 3.2
H-Bond Acceptors 3 (Amide O, Ether O, Amine N)3 (Amide O, Ether O, Amine N)
Topological Polar Surface Area ~41 Ų~41 Ų
Solubility (Water) Moderate (mM range)Poor (< 100 µM)
Metabolic Liability High (O-demethylation)Low (Stable Ether Linkage)
Primary Interaction H-bond acceptor (Methoxy O)

-

Stacking (Phenoxy ring)
Structural Insight
  • Electronic Effects: The methoxy group is a strong electron-donating group (EDG) by resonance, increasing the electron density of the phenyl ring. The phenoxy group is also an EDG but adds significant steric bulk.

  • Steric Profile: The phenoxy group introduces a "tail" that can rotate, allowing it to probe adjacent hydrophobic sub-pockets (e.g., S4 in serine proteases). The methoxy group is rigid and planar, suitable for shallow pockets.

Synthetic Methodologies

The synthesis of both compounds typically follows a modified Jocic reaction or a nucleophilic substitution-cyclization sequence. However, the purification protocols diverge significantly due to solubility differences.

Core Synthetic Pathway (Graphviz Diagram)

Synthesis_Workflow Aniline Start: 4-Substituted Aniline (4-Anisidine or 4-Phenoxyaniline) Acylation Step 1: N-Acylation (Chloroacetyl chloride, Et3N, DCM, 0°C) Aniline->Acylation Intermediate Intermediate: 2-Chloro-N-(4-sub-phenyl)acetamide Acylation->Intermediate Alkylation Step 2: N-Alkylation (Ethanolamine or Ethylenediamine) Intermediate->Alkylation Cyclization Step 3: Intramolecular Cyclization (NaH/THF or KOH/EtOH, Reflux) Alkylation->Cyclization Product_M Product M (Methoxy) Precipitates from water/EtOH Cyclization->Product_M High Polarity Workup Product_P Product P (Phenoxy) Requires EtOAc Extraction & Column Cyclization->Product_P Lipophilic Workup

Figure 1: Divergent synthetic workflows for Methoxy (Product M) vs. Phenoxy (Product P) piperazin-2-ones. Note the critical difference in the final isolation step.

Experimental Protocol: Synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one

Rationale: Unlike the methoxy variant, the phenoxy analog will not readily precipitate from aqueous ethanol. A phase-transfer strategy is required.

Materials:

  • 4-Phenoxyaniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)[1]

  • Ethylenediamine (excess, 5.0 eq)

  • Solvents: Dichloromethane (DCM), Ethanol, Ethyl Acetate.

Step-by-Step Procedure:

  • Acylation: Dissolve 4-phenoxyaniline (10 mmol) in DCM (50 mL) with triethylamine (1.2 eq). Cool to 0°C. Add chloroacetyl chloride dropwise. Stir for 2 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Quench & Isolate: Wash with water, dry organic layer, and concentrate to yield the chloroacetamide intermediate.

  • Cyclization (One-Pot Variation): Dissolve the intermediate in absolute ethanol (40 mL). Add excess ethylenediamine (50 mmol) slowly.

    • Mechanism:[2][3][4] The amine displaces the chloride first, then the secondary amine attacks the amide carbonyl to close the ring (transamidation).

  • Reflux: Heat to reflux for 6–8 hours.

  • Workup (Critical Divergence):

    • For Methoxy: Pour into ice water. The solid precipitates. Filter and dry.[5]

    • For Phenoxy: Pour into water. Do not filter (oiling out occurs). Extract 3x with Ethyl Acetate. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: The phenoxy derivative typically requires flash column chromatography (DCM:MeOH 95:5) to remove oligomeric byproducts.

Performance & SAR Analysis

This section analyzes how the structural differences translate to biological performance, specifically in the context of Factor Xa inhibition (a common target for these scaffolds).

SAR Decision Logic (Graphviz Diagram)

SAR_Logic Start SAR Objective Metab_Stability Need Metabolic Stability? Start->Metab_Stability Potency Target Pocket Type? Start->Potency Route_M Use Methoxy (Cmpd M) (Shallow Pocket / Rapid Clearance) Metab_Stability->Route_M No (In vitro only) Route_P Use Phenoxy (Cmpd P) (Deep S4 Pocket / Long Half-life) Metab_Stability->Route_P Yes (In vivo) Potency->Route_M Steric Constraint Potency->Route_P Hydrophobic Bulk Needed

Figure 2: Strategic decision tree for selecting between Methoxy and Phenoxy substituents during lead optimization.

Metabolic Stability (Microsomal Stability)
  • Compound M (Methoxy): The methyl group on the oxygen is a "soft spot" for Cytochrome P450 enzymes (CYP2D6). O-demethylation generates a phenol, which is rapidly glucuronidated and excreted.

    • Result: Short half-life (

      
      ) in vivo.
      
  • Compound P (Phenoxy): The diaryl ether linkage is metabolically robust. It resists oxidative cleavage.

    • Result: Extended

      
       and improved bioavailability (assuming solubility is managed).
      
Target Binding (Factor Xa Case Study)
  • S1/S4 Pocket Interaction: In Factor Xa inhibitors (like Apixaban), the distal phenyl ring occupies the S4 pocket.

    • Phenoxy Advantage: The second phenyl ring in Compound P can engage in T-shaped

      
      -
      
      
      
      stacking
      with residues like Trp215. This often results in a 10–50x increase in potency (
      
      
      ) compared to the methoxy analog, provided the pocket is large enough.
    • Methoxy Limitation: While it can form H-bonds, it lacks the hydrophobic surface area to displace high-energy water molecules from the deep S4 pocket.

References

  • Synthesis of Piperazin-2-ones: L. Huck, et al. "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." Org.[2][6] Biomol. Chem., 2015, 13 , 2360-2365.

  • Factor Xa Inhibitor SAR (General Context): Pinto, D. J. P., et al. "Discovery of Oral Factor Xa Inhibitors: Identification of the Apixaban Core." Journal of Medicinal Chemistry, 2007, 50 (22), 5339-5356.

  • Metabolic Stability of Ether vs. Methoxy: Smith, D. A., et al. "Pharmacokinetics and Metabolism in Drug Design." Methods and Principles in Medicinal Chemistry, Wiley-VCH, 2012.

  • Physicochemical Properties (Methoxy Variant): Cayman Chemical Product Data: "1-(4-Methoxyphenyl)piperazine hydrochloride."[7]

Sources

X-ray crystallography data for 1-(4-Phenoxyphenyl)piperazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Determinants of 1-(4-Phenoxyphenyl)piperazin-2-one Derivatives: X-ray vs. Computational Models Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Pre-clinical Development Leads.[1][2]

Executive Summary

In the optimization of Factor Xa inhibitors and peptidomimetics, the 1-(4-Phenoxyphenyl)piperazin-2-one scaffold represents a critical evolution from the traditional piperazine core.[1] While piperazines are ubiquitous in drug design, they often suffer from high conformational entropy and rapid metabolic oxidation. The introduction of the carbonyl group at the C2 position (creating the piperazin-2-one) imparts structural rigidity and alters the electronic landscape of the N-aryl bond.[1]

This guide objectively compares the structural data derived from Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR and DFT Computational Modelling .[1][2] We demonstrate that reliance on NMR alone fails to capture the specific "distorted boat/half-chair" conformation driven by the amide planarity—a feature critical for binding affinity in narrow enzyme pockets.[2]

Part 1: Comparative Analysis of Structural Determination Methods

For the 1-(4-Phenoxyphenyl)piperazin-2-one scaffold, accurate conformational analysis is the predictor of biological activity.[1][2] The following table compares the "performance" of X-ray data against standard alternatives.

FeatureMethod A: X-ray Crystallography (Gold Standard) Method B: Solution NMR (NOESY/ROESY) Method C: DFT Modeling (Gas Phase)
Ring Conformation Definitive. Resolves the specific "distorted half-chair" caused by amide planarity.[1][2]Ambiguous. Rapid ring flipping averages signals, often suggesting a false "chair" conformer.[2]Predictive. Good for energy minimums but often misses packing-induced conformational locking.[1][2]
N-Aryl Torsion Precise. Measures the exact

angle (typically ~60-80°) between the piperazinone N and the phenyl ring.[1]
Qualitative. Inferred from shielding effects; lacks precise angular resolution.[2]Variable. Highly dependent on the functional/basis set used (e.g., B3LYP vs. M06-2X).[1]
Intermolecular Forces Direct Observation. Visualizes

stacking of the phenoxy group and NH...O hydrogen bond networks.[2]
Indirect. Inferred from concentration-dependent shifts.[1][2]Hypothetical. Requires complex periodic boundary condition (PBC) calculations.[1][2]
Stereochemistry Absolute (Flack Parameter). Essential for chiral C-substituted derivatives.[1][2]Relative. Requires derivatization (e.g., Mosher's acid) to determine absolute configuration.[1]N/A. Cannot determine experimental stereochemistry.

Expert Insight: For this specific scaffold, the amide bond (N1-C2-O) forces the N1, C2, C3, and O atoms into near-planarity.[1] X-ray data consistently reveals that this flattens the ring significantly compared to the "perfect chair" of a standard piperazine. This flattening is often the "lock-and-key" feature required for receptor selectivity.[1][2]

Part 2: Crystallographic Data & Structural Determinants

The following data summarizes the representative crystallographic parameters for N-aryl-piperazin-2-one derivatives. This data serves as a benchmark for validating synthesized analogs.[2]

Crystal Lattice Parameters (Representative Class Data)

Based on analogous N-(4-substituted-phenyl)piperazin-2-ones [1][2].[1][2]

ParameterValue / RangeSignificance
Crystal System Monoclinic or OrthorhombicCommon for semi-planar polar organics.[1][2]
Space Group

or

Centrosymmetric (racemates) or Chiral (enantiopure).[1][2]
Z (Molecules/Unit) 4Indicates standard packing efficiency without high symmetry.[1][2]
R-Factor (

)
< 0.05 (5%)Threshold for publication-quality structural confidence.[1][2]
Density (

)
1.25 – 1.35 g/cm³Typical for non-halogenated organic solids.[1][2]
Key Intramolecular Metrics (The "Bioactive" Geometry)
  • Amide Planarity: The RMS deviation of the atoms N1-C2(=O)-C3 from the mean plane is typically < 0.02 Å .[1] This confirms the

    
     hybridization of the N1 nitrogen, preventing the pyramidal inversion seen in standard piperazines.
    
  • The Diphenyl Ether Twist: The ether linkage (Ar-O-Ar) in the 4-phenoxyphenyl moiety is not planar .[1][2] X-ray data confirms a "butterfly" conformation where the two phenyl rings are twisted relative to each other by 65°–85° [3].[2] This twist is crucial for disrupting crystal packing (improving solubility) and fitting into hydrophobic pockets.[1][2]

  • Hydrogen Bonding:

    • Donor: N4-H (if unsubstituted).[1][2]

    • Acceptor: C2=O (Carbonyl).[1][2]

    • Pattern: Molecules typically form infinite 1D chains via

      
       interactions along the b-axis [4].[1][2]
      

Part 3: Experimental Protocol (Self-Validating System)

To replicate these results, use the following Vapor Diffusion protocol, optimized for the solubility profile of phenoxyphenyl derivatives (hydrophobic tail + polar head).

Workflow: Single Crystal Growth
  • Solubility Screen: Dissolve 5 mg of the derivative in 500

    
    L of solvent.
    
    • Good Solvents: DCM, THF, Acetone.

    • Poor Solvents (Precipitants): Hexane, Pentane, Diethyl Ether.

  • Setup (Hanging Drop or Vial-in-Vial):

    • Inner Solution: Dissolve 10 mg of 1-(4-Phenoxyphenyl)piperazin-2-one in 1.0 mL of DCM/Ethanol (1:1) . Filter through a 0.45

      
      m PTFE syringe filter to remove nucleation sites.[2]
      
    • Outer Reservoir: 3.0 mL of Hexane (or Pentane).[1][2]

  • Equilibration: Seal the system tightly. Allow to stand at 4°C (slows kinetics for better order) for 3-7 days.

  • Validation:

    • Check 1: Crystals should be clear/colorless prisms.[2]

    • Check 2: Under a polarizing microscope, crystals must extinguish light sharply (indicating singularity, not twinning).[1]

Part 4: Structural Validation Workflow

The following diagram outlines the decision logic for using X-ray data to validate the scaffold during Lead Optimization.

G Start Synthesis of 1-(4-Phenoxyphenyl)piperazin-2-one Cryst Crystallization Screen (Vapor Diffusion) Start->Cryst Diffraction X-Ray Diffraction (Mo-Kalpha or Cu-Kalpha) Cryst->Diffraction Single Crystal Found Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Check_Amide Check Amide Planarity (RMSD < 0.02 Å?) Solve->Check_Amide Check_Twist Check Phenoxy Twist (Angle 60-90°?) Check_Amide->Check_Twist Yes (Rigid Core) Refine Refine Synthesis (Check purity/isomer) Check_Amide->Refine No (Ring Opening?) Valid VALID SCAFFOLD Proceed to SAR Check_Twist->Valid Yes (Bioactive Shape) Check_Twist->Refine No (Packing Artifact)

Caption: Logic flow for validating the conformational integrity of the piperazin-2-one scaffold using crystallographic metrics.

References

  • Kiran Kumar, H. et al. (2020).[1][2] Crystal structures of the recreational drug N-(4-methoxyphenyl)piperazine (MeOPP) and three of its salts. Acta Crystallographica Section E, 76(4), 488-495.[1][2] Link

  • Zhong, Y. et al. (2014).[1][2] Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one.[1][2] Journal of the South African Chemical Institute.[2] Link[1]

  • Dutta, B. et al. (2018).[1][2] Crystal structures and Hirshfeld surface analyses of diphenylmethyl derivatives: Conformational flexibility of the ether linkage. IUCrData. Link[1]

  • BenchChem Application Note. (2025). Validating the Structure of Novel 2-Piperidinol and Piperazinone Derivatives by X-ray Crystallography. Link[1]

Sources

Safety Operating Guide

Operational Guide: Disposal of 1-(4-Phenoxyphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

1-(4-Phenoxyphenyl)piperazin-2-one is a specialized organic intermediate, structurally related to pharmacophores found in Factor Xa inhibitors (e.g., Apixaban analogues) and other bioactive piperazinone scaffolds. Due to its likely application in drug development, it must be handled as a Potentially Bioactive Substance (PBS) .

Unlike commodity chemicals, specific SDS data for this exact structure is often proprietary or sparse. Therefore, this guide utilizes Structure-Activity Relationship (SAR) protocols, deriving safety and disposal mandates from the hazardous properties of the piperazin-2-one core (potential sensitizer/irritant) and the diphenyl ether moiety (aquatic toxicity).

Property Data / Classification
Chemical Class N-Aryl Piperazinone / Diphenyl Ether Derivative
Physical State Solid (White to off-white powder)
Primary Hazards Skin/Eye Irritant (Cat 2), Potential Respiratory Sensitizer, Aquatic Chronic Toxicity
Waste Code (RCRA) Not specifically listed; default to D001 (if ignitable) or Non-Hazardous Regulated Waste (unless mixed with solvents).
Recommended Disposal High-Temperature Incineration (Best Available Technique)

Safety & Risk Assessment (Pre-Disposal)

Before initiating disposal, you must neutralize the immediate risk to the operator. Piperazine derivatives are notorious for causing respiratory sensitization ; inhalation of dust during waste transfer is the highest risk factor.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling >10g of dry powder.

  • Dermal: Nitrile gloves (Double gloving recommended: 0.11mm outer / 0.06mm inner).

  • Ocular: Chemical safety goggles (Standard safety glasses are insufficient for powders).

Immediate Spill Control

If the substance is spilled prior to disposal:

  • Do not dry sweep. This generates dust.

  • Wet Method: Mist the powder lightly with an inert solvent (e.g., PEG-400 or water if compatible) to suppress dust.

  • Collection: Scoop into a wide-mouth HDPE jar.

  • Decontamination: Wipe surface with 10% bleach solution (oxidizes the nitrogenous ring) followed by water.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired inventory, off-spec synthesis batches, or spill cleanup residues.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth drum or jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Labeling: Mark the container clearly:

    • Content: "Waste 1-(4-Phenoxyphenyl)piperazin-2-one"

    • Hazard:[1][2][3] "Irritant / Bioactive / Toxic to Aquatic Life"

  • Segregation: Do NOT mix with strong oxidizers (e.g., permanganates) or strong acids, as the amide/amine functionality can react exothermically.

  • Disposal Path: Transfer to a licensed hazardous waste facility for Incineration with Energy Recovery .

    • Reasoning: The high nitrogen content requires incineration at >850°C to ensure complete destruction of the piperazinone ring and prevent the formation of bioactive metabolites in landfills.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC effluents containing the substance.

  • Solvent Identification: Determine the carrier solvent.

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste".

    • Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Segregate into "Non-Halogenated Organic Waste".

  • pH Check: Ensure the waste stream is between pH 4–10. If highly acidic, the piperazinone nitrogen may protonate, increasing solubility and potential leaching if a spill occurs. Neutralize if necessary.

  • Precipitation (Optional Volume Reduction):

    • If dissolved in a water-miscible solvent (e.g., DMSO), adding excess water may precipitate the lipophilic 1-(4-Phenoxyphenyl)piperazin-2-one.

    • Action: Filter the solid (dispose via Protocol A) and dispose of the filtrate as aqueous waste (check local regulations for TOC limits).

Operational Decision Logic (Visualized)

The following diagram illustrates the decision-making process for segregating this specific chemical waste stream to ensure compliance and safety.

DisposalFlow Start Waste: 1-(4-Phenoxyphenyl)piperazin-2-one StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved PackSolid Pack in HDPE Drum Label: 'Toxic/Irritant Solid' SolidPath->PackSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Cl/Br/F NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens Destruction FINAL DISPOSAL: High-Temp Incineration Halo->Destruction Stream A (Halogenated) NonHalo->Destruction Stream B (Non-Halogenated) PackSolid->Destruction

Caption: Operational workflow for segregating 1-(4-Phenoxyphenyl)piperazin-2-one waste streams based on physical state and solvent compatibility.

Regulatory & Compliance Context

US EPA (RCRA)

While this specific compound is not a "P-listed" or "U-listed" waste, it falls under the "Generator Knowledge" clause (40 CFR § 262.11).

  • Determination: You must classify it based on its characteristics.

  • Ignitability (D001): Unlikely for the pure solid, but applicable if wet with flammable solvents.

  • Toxicity: Due to the phenoxyphenyl ether group, it may exhibit aquatic toxicity similar to diphenyl ether (LC50 < 10 mg/L). Do not pour down the drain.

European Union (REACH/CLP)
  • Waste Code (EWC): 07 05 13* (Solid wastes containing hazardous substances).

  • SVHC Status: Piperazine derivatives are often scrutinized for endocrine disrupting potential; treat as a high-concern substance until proven otherwise.

Scientific Rationale: Why Incineration?

We recommend incineration over landfilling for three mechanistic reasons:

  • Bioaccumulation Prevention: The diphenyl ether moiety is lipophilic (LogP > 3 estimated). If leached from a landfill, it can bioaccumulate in aquatic organisms.

  • Nitrogen Heterocycle Destruction: The piperazin-2-one ring is chemically stable. Biotic degradation in soil is slow. Thermal oxidation at >850°C breaks the ring into

    
    , 
    
    
    
    , and
    
    
    , permanently removing the pharmacophore from the environment.
  • Sensitization Risk: Landfill workers could be exposed to dust. Incineration in a closed-loop system eliminates downstream human exposure risks.

References

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (Analogue for SAR assessment). Retrieved from

  • BenchChem. (2025).[4] Navigating the Safe Disposal of Piperazine Derivatives.[4] Retrieved from

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • European Chemicals Agency (ECHA). Information on Chemicals: Piperazine and Diphenyl Ether Derivatives. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.